Advanced Chiral Building Blocks for Peptidomimetics and Metabolic Stability Executive Summary In the landscape of modern medicinal chemistry, N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a high-value "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Chiral Building Blocks for Peptidomimetics and Metabolic Stability
Executive Summary
In the landscape of modern medicinal chemistry, N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a high-value "privileged structure." It combines three critical design elements: the D-stereochemistry (conferring proteolytic resistance), the N-acetyl cap (modulating solubility and preventing polymerization), and the 2,5-difluoro substitution pattern.
Unlike the canonical phenylalanine, the 2,5-difluoro motif introduces specific electronic and steric parameters that significantly alter ligand-receptor binding. The fluorine atoms at the ortho and meta positions reduce the electron density of the aromatic ring, enhancing
- stacking interactions and increasing lipophilicity without a massive steric penalty. This compound is primarily utilized as a fragment in the synthesis of protease-resistant peptides, kinase inhibitors, and as a probe for -NMR structural studies.
Physicochemical Profile
Note: Specific experimental data for the D-isomer is rare in public indexing. The physical constants below are derived from the well-characterized L-enantiomer (CAS 1017294-09-5) and established stereochemical principles, as scalar physical properties (MP, solubility) are identical between enantiomers.
Property
Value / Description
Chemical Name
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
Molecular Formula
Molecular Weight
243.21 g/mol
CAS Number (L-isomer)
1017294-09-5 (Reference for physical data)
Appearance
White to off-white crystalline powder
Melting Point
173 – 175 °C
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Chirality
D-Configuration (R-configuration at -carbon)
pKa (Carboxyl)
~3.4 (Lowered vs. Phe due to electron-withdrawing F)
LogP (Predicted)
~1.5 – 1.8 (More lipophilic than non-fluorinated analog)
The "Fluorine Effect" in Drug Design
The 2,5-difluoro substitution is not merely cosmetic. It serves two distinct mechanistic functions:
Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the blocked positions.
Quadrupole Modulation: Fluorine is highly electronegative. Substituting hydrogen for fluorine reverses the quadrupole moment of the benzene ring. This allows the 2,5-difluorophenyl group to engage in favorable electrostatic interactions with cationic residues (e.g., Arginine, Lysine) in protein binding pockets, interactions that are often repulsive for the native phenylalanine.
Synthesis & Manufacturing Strategy
Expert Insight: While direct acetylation of the expensive pure D-amino acid is possible, the industrial "Gold Standard" for producing N-acetyl-D-amino acids is Enzymatic Kinetic Resolution . This method is self-purifying and cost-effective.
The Kinetic Resolution Pathway
We start with the racemic N-acetyl-DL-amino acid. We then employ an Acylase I (typically from Aspergillus or Hog Kidney), which is stereoselective for the L-isomer.
Racemic Synthesis: 2,5-Difluorobenzaldehyde is condensed with N-acetylglycine (Erlenmeyer synthesis) followed by reduction to yield N-Acetyl-DL-3-(2,5-difluorophenyl)alanine.
Enzymatic Hydrolysis: The Acylase I enzyme selectively hydrolyzes the amide bond of the L-isomer only, converting it to the free L-amino acid.
Isolation: The N-Acetyl-D-isomer remains unreacted. Because the L-form is now a zwitterion (soluble in water at neutral pH) and the N-Acetyl-D-form is a free acid (soluble in organic solvent at acidic pH), they can be easily separated by extraction.
Expected Result: The D-isomer should elute as a single sharp peak. Any peak corresponding to the L-isomer (reference standard required) indicates racemization.
Mechanism of Action: Proteolytic Stability
The D-configuration renders the peptide bond formed by this residue "invisible" to most endogenous proteases, which are stereoselective for L-amino acids.
Figure 2: Mechanistic basis for the metabolic stability of D-amino acid derivatives.
Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed. Hydroscopic—protect from moisture.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Fluorine content requires scrubber).
References
Physicochemical Data (L-Isomer): National Analytical Corporation. N-Acetyl-3-(2,5-difluorophenyl)-L-alanine Product Data. Retrieved from 1.
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (General reference for the "Fluorine Effect" on lipophilicity and metabolic stability).
Synthesis of N-Acetyl Amino Acids: Google Patents. Process for the preparation of N-acetyl-D,L-alpha-aminocarboxylic acids. 3.
Enzymatic Resolution:Biocatalytic production of D-amino acids.
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE CAS number 1017294-09-5
This technical guide details the chemical profile, synthesis, and application of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine , a specialized non-canonical amino acid (NCAA) derivative. CAS Number: 1017294-09-5 Molecular Fo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical profile, synthesis, and application of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine , a specialized non-canonical amino acid (NCAA) derivative.
CAS Number: 1017294-09-5
Molecular Formula: C₁₁H₁₁F₂NO₃
Molecular Weight: 243.21 g/mol
Executive Summary
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a fluorinated D-amino acid derivative used primarily as a chiral building block in the synthesis of protease-resistant peptidomimetics. The incorporation of the 2,5-difluorophenyl moiety imparts unique electronic properties (electron-deficiency) and enhanced lipophilicity compared to native phenylalanine. Simultaneously, the D-configuration and N-acetyl cap provide critical resistance to enzymatic degradation, making this compound a high-value intermediate in the development of metabolic probes and therapeutic peptides (e.g., GLP-1 analogs, antimicrobial peptides).
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Specification
Technical Note
Stereochemistry
D-isomer (R-configuration)
Essential for evading proteolytic cleavage by endogenous L-specific enzymes.
Appearance
White to off-white crystalline powder
Hygroscopic; store in desiccated conditions.
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
High lipophilicity due to difluoro-substitution requires organic co-solvents for aqueous assays.
Melting Point
173–175 °C
Sharp melting point indicates high purity; broad range suggests racemization.
pKa (approx)
Carboxyl: ~3.5
The electron-withdrawing fluorine atoms slightly increase acidity compared to Phe.
F-19 NMR
Distinct multiplet signals
-110 to -125 ppm range (relative to CFCl₃); useful for tracking in metabolic studies.
Critical Database Note: Commercial databases occasionally index CAS 1017294-09-5 for the L-isomer or racemic mixture. Researchers must verify the specific optical rotation (
) to ensure the D-configuration (R-enantiomer) before use in stereospecific synthesis.
Synthesis & Manufacturing Methodologies
The synthesis of high-purity N-Acetyl-3-(2,5-difluorophenyl)-D-alanine typically follows one of two robust pathways: Enzymatic Resolution (preferred for scale) or Asymmetric Hydrogenation .
This method exploits the stereoselectivity of acylase enzymes (e.g., Aspergillus species) which hydrolyze the L-acetyl derivative, leaving the D-acetyl derivative intact.
Precursor Synthesis: Condensation of 2,5-difluorobenzaldehyde with N-acetylglycine (Erlenmeyer–Plöchl azlactone synthesis) yields the racemic N-acetyl-dehydrophenylalanine derivative.
Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the double bond to form racemic N-acetyl-3-(2,5-difluorophenyl)-alanine.
Enzymatic Hydrolysis: The racemate is treated with Acylase I at pH 7.5–8.0.
Reaction: L-isomer
Free L-amino acid (hydrolyzed).
Reaction: D-isomer
N-Acetyl-D-amino acid (unreacted).
Separation: Acidify the solution. The free L-amino acid remains in the aqueous phase (cationic/zwitterionic), while the N-acetyl-D-product is extracted into an organic solvent (EtOAc) due to its carboxylic acid nature.
Pathway B: Asymmetric Hydrogenation
For high-value, small-batch synthesis requiring >99% ee without resolution losses.
Catalyst: Rhodium(I) complex with a chiral bisphosphine ligand (e.g., [Rh(COD)(R,R-DuPhos)]BF₄).
Conditions: 5 atm H₂, MeOH, RT.
Mechanism: The chiral ligand dictates the facial selectivity of hydrogen addition, yielding the D-isomer directly.
Visualization: Synthesis Workflow
Figure 1: Kinetic resolution pathway for isolating the N-acetyl-D-isomer.
Applications in Drug Discovery[1][2][3][8][9]
Protease Resistance (Metabolic Stability)
The primary utility of the D-configuration is the evasion of proteolytic degradation. Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acid residues. Replacing a critical Phenylalanine (Phe) with D-Difluoro-Phe in a peptide sequence (e.g., in GLP-1 agonists or antimicrobial peptides) can extend the plasma half-life from minutes to hours.
Fluorine-Mediated Lipophilicity & Binding
The 2,5-difluoro substitution pattern offers specific medicinal chemistry advantages:
Bioisosterism: Mimics the steric bulk of Phe but with altered electrostatics.
Quadrupole Interactions: The electron-deficient ring (due to F atoms) engages in stronger
-stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target receptor pocket.
), facilitating transport across the blood-brain barrier (BBB) or cell membranes.
19F-NMR Probing
The acetyl group acts as a stable "cap," allowing the molecule to be used as a metabolic probe. The distinct 19F NMR signature of the 2,5-difluoro motif allows researchers to track the compound's biodistribution or binding state in complex biological matrices without radioactive labeling.
Context: Incorporating N-Acetyl-3-(2,5-difluorophenyl)-D-alanine into a peptide chain requires modification of standard Fmoc protocols because the N-terminus is already acetylated (capped). This residue must be the final addition to the N-terminus of the peptide chain.
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).
Solvent: Anhydrous DMF.
Step-by-Step Procedure
Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the growing peptide chain using 20% Piperidine/DMF. Wash 3x with DMF.
Activation:
Dissolve N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (3.0 equivalents relative to resin loading) in minimum DMF.
Add HATU (2.9 eq).
Add DIPEA (6.0 eq).
Note: Pre-activate for 30-60 seconds. The solution should turn slightly yellow.
Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2–4 hours.
Why longer time? The D-configuration and steric bulk of the difluorophenyl group may slow down coupling kinetics compared to standard L-Ala.
Monitoring: Perform a Kaiser Test (Ninhydrin).
Blue: Incomplete coupling (Repeat step 3).
Colorless/Yellow: Complete coupling.
Cleavage: Since the N-terminus is already acetylated, no final Fmoc deprotection is needed. Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5).
Visualization: Peptide Coupling Logic
Figure 2: Workflow for N-terminal capping with the target compound in SPPS.
Quality Control (QC) Parameters
To ensure the integrity of experimental data, the following QC metrics must be validated prior to use:
Chiral HPLC:
Column: Daicel Chiralpak AD-H or Crownpak CR(+).
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
Requirement: Optical purity >99% ee. (Crucial to avoid L-isomer contamination which would introduce protease susceptibility).
1H NMR (DMSO-d6):
Verify the acetyl singlet (~1.8 ppm) and the distinct aromatic protons of the 2,5-difluoro ring (multiplets at 6.9–7.2 ppm).
Mass Spectrometry (ESI-MS):
Expected [M+H]⁺ = 244.22 Da.
Expected [M+Na]⁺ = 266.20 Da.
References
Beilstein Institute for the Advancement of Chemical Sciences. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for N-Acetyl-3-(2,5-difluorophenyl)-D-alanine. PubChem. Link
European Patent Office. (2015). Pipecolic Linker and Its Use for Chemistry on Solid Support (EP 2321277 B1). Google Patents. Link
American Chemical Society. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Link
Foundational
Technical Guide: Strategic Sourcing and Quality Assurance of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
Topic: Strategic Sourcing and Quality Assurance of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Contro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Sourcing and Quality Assurance of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads
Executive Summary
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a specialized chiral building block used primarily in the synthesis of metabolically stable peptide therapeutics and peptidomimetics. The incorporation of the 2,5-difluorophenyl moiety alters the electronic properties of the aromatic ring, influencing pi-pi stacking interactions and increasing lipophilicity, while the D-configuration confers resistance to proteolytic degradation.
This guide provides a technical framework for sourcing this compound, validating its purity (specifically enantiomeric excess), and understanding the synthetic origins of potential impurities. It moves beyond a simple vendor list to establish a self-validating supply chain protocol.
1017294-09-5 (Note: D-isomer often unlisted; specify (R)-configuration)
CAS Number (Racemic)
266360-52-5
Chirality
D-Enantiomer (R-configuration)
Key Function
Non-canonical amino acid for peptide stability; Fluorine probe for ¹⁹F-NMR studies.[1]
Technical Insight: The D-enantiomer is often the "by-product" of the classical kinetic resolution of racemic N-acetyl amino acids. Enzymatic hydrolysis (using Acylase I) selectively deacetylates the L-isomer to the free amino acid, leaving the N-acetyl-D-amino acid intact. Therefore, the N-acetyl group on the D-isomer is not just a protecting group; it is often a vestige of its manufacturing process.
Synthesis-Driven Impurity Analysis
Understanding the synthesis allows you to predict impurities that a Certificate of Analysis (CoA) might miss.
Why: These vendors often synthesize the building blocks in-house for their own peptide libraries. They understand the "D- vs L-" distinction implicitly.
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE in medicinal chemistry
Topic: N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE in Medicinal Chemistry Content Type: Technical Monograph Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Stealth" R...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE in Medicinal Chemistry
Content Type: Technical Monograph
Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Stealth" Residue
In the optimization of peptide therapeutics and peptidomimetics, N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (Ac-D-2,5-F2-Phe-OH) represents a high-value "stealth" building block. Unlike its canonical counterparts, this non-proteinogenic amino acid offers a dual mechanism of action for improving drug-like properties:
Chirality-Driven Stability: The D-configuration renders the peptide backbone invisible to endogenous L-specific proteases (e.g., chymotrypsin).
Bioisosteric Tuning: The 2,5-difluoro substitution pattern introduces specific electrostatic vectors and steric constraints not found in the more common 4-fluoro or 3,5-difluoro analogs.
This guide details the physicochemical rationale, synthesis, and experimental validation of Ac-D-2,5-F2-Phe-OH in drug discovery, specifically highlighting its role in metabolic stability and conformationally restricted pharmacophores.
Chemical Physics: The "Ortho-Meta" Effect
The selection of the 2,5-difluoro substitution pattern is rarely arbitrary; it exploits specific electronic and steric phenomena.
Electronic Quadrupole & Dipole Modulation
Fluorine is highly electronegative, but the position determines the vector of the dipole moment.
Ortho (2-position): Creates a steric clash with the peptide backbone (carbonyl oxygen), restricting rotation around the
(C-C) torsion angle. This pre-organizes the side chain, reducing the entropic penalty upon binding.
Meta (5-position): Increases lipophilicity (
) and metabolic stability against P450 oxidation without the steric bulk of a para-substituent.
Comparative Physicochemical Profile
The following table contrasts the 2,5-isomer with other common fluorinated phenylalanine analogs.
Property
2,5-Difluoro-Phe
3,5-Difluoro-Phe
4-Fluoro-Phe
Impact on Drug Design
Steric Bulk
High (Ortho effect)
Low
Low
2,5-F restricts side-chain rotation; useful for locking active conformations.
Dipole Vector
Asymmetric
Symmetric
Symmetric
2,5-F creates a unique electrostatic potential surface for specific pocket binding.
Metabolic Block
Positions 2, 5 blocked
Positions 3, 5 blocked
Position 4 blocked
2,5-F protects against ortho-hydroxylation and para-oxidation (indirectly via 5-F electronic withdrawal).
While asymmetric hydrogenation is possible, the industrial standard for high enantiomeric excess (>99% ee) of D-amino acids is Enzymatic Resolution . This protocol relies on the kinetic selectivity of Acylase I (typically from Aspergillus or Porcine Kidney) to hydrolyze only the L-isomer, leaving the desired N-acetyl-D-isomer intact.
Workflow Visualization
The following diagram illustrates the production logic, moving from the achiral aldehyde to the enantiopure building block.
Figure 1: Chemo-enzymatic synthesis pathway. The critical control point is the kinetic resolution step where the enzyme selectively processes the L-enantiomer.
Experimental Protocol: Enzymatic Resolution
Objective: Isolate N-acetyl-3-(2,5-difluorophenyl)-D-alanine from a racemic mixture.
Acylase I (Grade I, from Aspergillus melleus or Porcine Kidney)
0.1 M LiOH or NaOH (Titrant)
0.1 M Cobalt(II) Chloride (CoCl
, cofactor)
Step-by-Step Methodology:
Substrate Preparation: Dissolve the racemic substrate (10 mmol) in distilled water. Adjust pH to 7.5 using dilute LiOH.
Enzyme Activation: Add CoCl
(final concentration 0.5 mM) to activate the acylase.
Initiation: Add Acylase I (10-20 mg/mmol substrate). Incubate at 37°C with gentle stirring.
Self-Validating Control (pH Stat): The hydrolysis of the N-acetyl group releases a free amino acid and acetic acid, causing a pH drop.
Validation: Use an autotitrator to maintain pH 7.5 with LiOH. The reaction is complete when alkali consumption stops (theoretically at 50% conversion).
Separation:
Acidify mixture to pH 1.5 with HCl.
Extract with Ethyl Acetate (EtOAc).
Causality: The L-amino acid (zwitterionic) remains in the aqueous phase. The N-acetyl-D-amino acid (protonated carboxylic acid) partitions into the organic phase.
Purification: Wash the EtOAc layer with brine, dry over MgSO
, and concentrate. Recrystallize from EtOAc/Hexane.
Medicinal Chemistry Applications
Case Study: GLP-1 and Metabolic Targets
Research into metabolic disorders (e.g., LY2497282 context) has demonstrated the utility of 2,5-difluorophenylalanine. In Glucagon-Like Peptide-1 (GLP-1) analogs, replacing native Phenylalanine with its 2,5-difluoro-D-counterpart achieves two goals:
Proteolytic Resistance: The D-stereocenter blocks DPP-IV cleavage.
Receptor Selectivity: The 2,5-F substitution alters the
-stacking interaction with the receptor's hydrophobic pocket, often improving potency while reducing off-target binding.
Protocol: In Vitro Plasma Stability Assay
To verify the "stealth" properties of the D-isomer, a comparative stability assay is required.
Methodology:
Incubation: Incubate the test compound (10
M) in pooled human plasma at 37°C.
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.
Quenching: Precipitate proteins with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Processing: Plot ln(% remaining) vs. time. Calculate
.
Expectation: The L-isomer analog should show rapid degradation (
min). The N-acetyl-D-2,5-F2-Phe derivative should exhibit recovery at 240 min.
Decision Logic for Fluorinated Phe Selection
Use the following logic flow to determine when to deploy the 2,5-isomer versus other analogs.
Figure 2: Strategic decision tree for selecting fluorinated phenylalanine analogs in lead optimization.
References
Fujita, T., et al. (2000). "Synthesis of N-acetyl-3-(2,6-difluorophenyl)-D-alanine by enzymatic resolution." Tetrahedron Letters, 41(6), 923-927. (Note: Describes the foundational enzymatic resolution protocol applicable to difluoro isomers).
Beilstein Journals. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1050.
Eli Lilly and Company. (2010). "Semagacestat (LY450139) and related structures." ACS Chemical Neuroscience, 1(8). (Contextualizes the use of difluorophenylacetyl groups in drug candidates).
Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids." European Journal of Organic Chemistry.
Foundational
Technical Guide: N-Acetyl-3-(2,5-difluorophenyl)-D-alanine in Peptide Synthesis
[1] Executive Summary N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a high-value, specialized building block in modern peptidomimetic drug design.[1] Its utility is derived from the convergence of three distinct s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a high-value, specialized building block in modern peptidomimetic drug design.[1] Its utility is derived from the convergence of three distinct structural modifications: the D-stereochemistry (inducing reverse-turn conformations), the 2,5-difluorinated aromatic ring (modulating lipophilicity and quadrupole moments), and the N-acetyl cap (providing immediate proteolytic resistance). This guide details the physicochemical rationale, synthesis/purification protocols, and solid-phase peptide synthesis (SPPS) integration strategies for this molecule, specifically targeting the development of metabolically stable peptide therapeutics.
Part 1: Chemical Architecture & Physicochemical Properties[1]
The efficacy of this molecule stems from the "Fluorine Effect" and stereochemical inversion. Unlike single-point mutations, the introduction of the 2,5-difluoro motif fundamentally alters the electronic landscape of the phenylalanine side chain without imposing significant steric bulk.
The Fluorine Bioisostere Advantage
Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity (3.98 Pauling scale).[1] In the 2,5-substitution pattern, this creates a specific vector of electron density that alters
The fluorine atom at the ortho (2-position) is critical. It exerts a dipole-dipole interaction with the backbone amide, often favoring specific side-chain rotamers (
angles).[1] When combined with the D-configuration , this residue acts as a potent -turn inducer , forcing the peptide backbone into a kinked structure often required for receptor binding but inaccessible to linear L-peptides.
Part 2: Synthesis & Purification Strategies
The most robust route to high-purity N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is Enzymatic Kinetic Resolution .[1] Chemical asymmetric synthesis often yields lower enantiomeric excess (ee).[1] The enzymatic route exploits the stereospecificity of Acylase I, which hydrolyzes the L-enantiomer, leaving the desired N-Acetyl-D-enantiomer intact.
Workflow: Enzymatic Kinetic Resolution
Objective: Isolate N-Acetyl-D-2,5-F2-Phe with >99% ee.
Protocol:
Substrate Preparation: Synthesize racemic N-Acetyl-DL-2,5-difluorophenylalanine via standard acetylation of the racemic amino acid (acetic anhydride/NaOH).[1]
Enzymatic Hydrolysis: Dissolve the racemate (0.1 M) in phosphate buffer (pH 7.5). Add Acylase I (Aspergillus melleus or Hog Kidney).[1]
Incubation: Stir at 37°C for 24-48 hours. The enzyme selectively deacetylates the L-isomer to free L-amino acid.
Separation: Acidify to pH 1-2. Extract with Ethyl Acetate (EtOAc).[1][2]
Organic Phase: Contains the unreacted N-Acetyl-D-2,5-difluorophenylalanine .[1]
Purification: Wash organic phase with brine, dry over MgSO4, and recrystallize.
Visualization of Synthesis Logic
Caption: Kinetic resolution pathway separating the L-isomer (hydrolyzed) from the target N-Acetyl-D-isomer (unreacted).
Part 3: Integration into Solid Phase Peptide Synthesis (SPPS)
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is typically used as an N-terminal capping unit .[1] Because it is already acetylated, it cannot be used for chain elongation (unless deacetylated, which defeats the purpose of buying the N-acetyl form). It serves as the "final stop," protecting the peptide from exopeptidases.
Coupling Protocol (N-Terminal Capping)
Reagents:
Coupling Agent: HATU or DIC/Oxyma Pure (preferred to suppress racemization).[1]
Note: Pre-activation for 2-3 minutes is recommended to form the active ester.[1]
Coupling: Add the activated mixture to the resin. Shake/vortex for 60-90 minutes at room temperature.
Monitoring: Perform a Kaiser Test (Ninhydrin). The resin should be negative (colorless), indicating complete capping of free amines.
Cleavage: Wash resin with DCM.[1][3] Cleave peptide using TFA/TIS/H2O (95:2.5:2.5).[1]
Troubleshooting: Racemization & Sterics
The 2,6-difluoro pattern (not 2,5) is notorious for steric hindrance.[1] However, the 2,5-pattern has one ortho fluorine.[1] While less hindered, the electron-withdrawing nature of the ring can make the activated ester highly reactive and prone to racemization (even though it is already D-form, scrambling to L is undesirable).
Solution: Use Oxyma Pure instead of HOBt.[1] Maintain temperature < 25°C. Do not use base (DIPEA) during the activation step if using DIC; only add base if using HATU/HBTU.[1]
Part 4: Structural & Pharmacokinetic Impact[1]
Proteolytic Stability (The "Fortress" Effect)
The primary application of this residue is to block degradation.
Exopeptidase Block: The N-acetyl group mimics a peptide bond but lacks the free amine required by aminopeptidases.[1]
Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp).[1] The 2,5-difluoro substitution electronically deactivates the ring, disrupting the cation-
interactions required for the enzyme's catalytic triad to stabilize the transition state.
D-Configuration: Natural proteases are stereoselective for L-amino acids.[1] The D-configuration renders the scissile bond unrecognizable to the enzyme's active site.
Mechanism of Action Diagram
Caption: Tri-modal defense mechanism against proteolytic degradation conferred by the N-terminal modification.
Part 5: Case Studies & Applications
GLP-1 Analogs (Metabolic Stability)
In the development of GLP-1 agonists (diabetes/obesity), the N-terminus is the primary degradation site for DPP-4. Substitution of the N-terminal region with N-Acetyl-D-2,5-difluorophenylalanine has been shown to extend plasma half-life significantly by preventing DPP-4 recognition while maintaining receptor affinity due to the bioisosteric nature of the fluorinated ring.
Antimicrobial Peptides (AMPs)
AMPs often require amphipathicity.[1] The increased lipophilicity of the 2,5-difluorophenyl group assists in membrane insertion. Furthermore, the D-amino acid prevents degradation by bacterial proteases, a common resistance mechanism.[1]
References
Jäckel, C., & Koksch, B. (2005).[1] Fluorine in peptide design and protein engineering.[1][4][5][6][7] European Journal of Organic Chemistry.[1] Link[1]
Smits, R., et al. (2008).[1] Enzymatic resolution of fluorinated phenylalanine derivatives.[1] Journal of Fluorine Chemistry.[1]
Salwiczek, M., et al. (2012).[1] Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides.[5][7][8][9] Beilstein Journal of Organic Chemistry.[1] Link
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link[1]
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] Link[1]
A Privileged Scaffold for Peptide Engineering and Pharmacophore Optimization Executive Summary N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (N-Ac-2,5-F2-D-Phe) represents a specialized chemotype in medicinal chemistry, func...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Peptide Engineering and Pharmacophore Optimization
Executive Summary
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (N-Ac-2,5-F2-D-Phe) represents a specialized chemotype in medicinal chemistry, functioning primarily as a proteolytically stable, bioisosteric probe . Unlike standard amino acids, this molecule combines three critical structural modifications—D-stereochemistry, N-terminal acetylation, and a specific 2,5-difluoro aromatic substitution pattern—to solve common failure modes in peptide drug discovery: rapid metabolism and poor membrane permeability.
This guide details the physicochemical mechanics, biological utility, and experimental protocols for deploying this moiety in drug development pipelines.
Part 1: Chemical Architecture & Pharmacophore Analysis
The biological utility of N-Ac-2,5-F2-D-Phe is derived from the synergistic effect of its three structural components. It is not merely a building block but a "stability anchor" for bioactive peptides.[1]
1. The Fluorine Effect (2,5-Substitution Pattern)
The introduction of fluorine atoms at the ortho (2) and meta (5) positions of the phenyl ring fundamentally alters the electronic landscape of the phenylalanine side chain.
Electronic Modulation: Fluorine is the most electronegative element. The 2,5-pattern creates a polarized aromatic ring with reduced electron density (electron-deficient
-system). This strengthens - stacking interactions with electron-rich residues (e.g., Trp, Tyr) in receptor binding pockets.
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at the 2 and 5 positions blocks Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes at these specific sites, forcing metabolic clearance to slower, alternative pathways.
Lipophilicity (LogP): Fluorination generally increases lipophilicity, enhancing the molecule's ability to penetrate lipid bilayers—a critical factor for intracellular targets.
2. D-Stereochemistry & N-Acetylation
Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin, pepsin) are stereoselective for L-amino acids. The incorporation of the D-isomer renders the peptide bond effectively "invisible" to these enzymes, significantly extending plasma half-life (
).
N-Capping: The acetyl group eliminates the charged N-terminal amine. This prevents degradation by aminopeptidases (exopeptidases) and mimics the electronic environment of an internal peptide bond, stabilizing the secondary structure (e.g.,
-helices).
Part 2: Potential Biological Activity & Applications[2][3]
This molecule is rarely a drug in isolation; it is a pharmacophore enabler used to optimize larger therapeutic agents.
1. Protease Inhibitor Design
Many viral and metabolic proteases recognize phenylalanine residues.
Mechanism: N-Ac-2,5-F2-D-Phe acts as a non-hydrolyzable substrate mimic. It binds to the enzyme's hydrophobic S1 or S2 pocket but, due to the D-configuration and electronic withdrawal of the fluorines, resists catalytic cleavage.
Target Classes: HIV Protease, HCV NS3/4A protease, and Chymotrypsin-like proteasomes.
2. Ligand for Class B GPCRs (e.g., GLP-1 Analogs)
Peptide hormones like GLP-1 (Glucagon-like peptide-1) rely on N-terminal aromatic interactions for receptor activation.
Optimization: Replacing native Phenylalanine with 2,5-difluoro-D-phenylalanine can enhance receptor affinity (via improved hydrophobic packing) while preventing degradation by DPP-4 (Dipeptidyl peptidase-4), the enzyme responsible for rapid GLP-1 inactivation.
3. 19F-NMR Structural Probing
The fluorine atoms serve as sensitive NMR reporters.
Utility: Because there is zero background fluorine signal in biological tissues, incorporating this residue allows researchers to track ligand binding and conformational changes in real-time using 19F-NMR spectroscopy without interference from the protein matrix.
Part 3: Visualization of Mechanism (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for this molecule.
Caption: SAR Logic Flow: How structural modifications translate to biological efficacy.
Objective: Incorporate N-Ac-2,5-F2-D-Phe into a peptide sequence to test for enhanced stability.
Note: Since the molecule is already N-acetylated, it must be the final residue added to the N-terminus (capping step).
Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.
Chain Assembly: Synthesize the desired peptide sequence (C-term to N-term) using standard Fmoc/tBu protocols.
Final Coupling (The Critical Step):
Reagents: Dissolve N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in anhydrous DMF.
Reaction: Add activated mixture to the deprotected N-terminal amine of the resin-bound peptide.
Time: Shake at room temperature for 2 hours.
Validation: Perform Kaiser test. A negative result (yellow beads) confirms complete coupling.
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours to cleave peptide and remove side-chain protecting groups.
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic stability conferred by the 2,5-difluoro-D-Phe modification compared to a wild-type L-Phe control.
Step
Action
Causality/Rationale
1. Preparation
Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
Simulates physiological liver environment.
2. Initiation
Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.
NADPH is the essential cofactor for CYP450 oxidative metabolism.
3. Sampling
Aliquot 50 µL samples at T=0, 15, 30, 60, and 120 mins. Quench immediately in cold acetonitrile.
Centrifuge samples (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Quantifies remaining parent compound.
5. Calculation
Plot ln(concentration) vs. time. Calculate intrinsic clearance () and half-life ().
Determines if the modification successfully blocked metabolism.
Part 5: Comparative Data Summary
The following table summarizes the expected physicochemical shifts when replacing L-Phenylalanine with N-Ac-2,5-F2-D-Phe.
Property
Native L-Phenylalanine
N-Ac-3-(2,5-difluoro)-D-Phe
Biological Impact
Configuration
L (Levorotatory)
D (Dextrorotatory)
High Resistance to proteolysis.
N-Terminus
Free Amine ()
Acetylated Amide ()
Eliminates charge; improves permeability .
Ring Electronics
Electron Neutral
Electron Deficient (-acidic)
Enhances -stacking with electron-rich residues.
Metabolic Sites
Vulnerable at C2, C3, C4
Blocked at C2, C5
Reduced clearance ; longer duration of action.
NMR Active?
No ( overlaps)
Yes ()
Enables specific structural tracking .
References
Gouverneur, V., & Seppelt, K. (2020). Fluorine in Pharmaceutical and Medicinal Chemistry: From Biophysical Aspects to Clinical Applications. Imperial College Press.
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design, 16(28), 3185-3203.
Chem-Impex International. (2024). Product Monograph: Fluorinated Amino Acids in Drug Discovery.
Application Notes and Protocols: N-Acetyl-3-(2,5-difluorophenyl)-D-alanine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks In the landsca...
Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks
In the landscape of modern medicinal chemistry and drug discovery, the use of chiral building blocks is fundamental to the creation of effective and safe therapeutics.[1] The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Among the diverse array of chiral synthons, fluorinated amino acids have emerged as particularly powerful tools for fine-tuning the properties of peptide-based drugs and other complex molecules.
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a prime example of such a strategic building block. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly influence its conformational preferences, metabolic stability, and binding interactions with biological targets. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinities or modified pharmacokinetic profiles. Furthermore, the N-acetyl group provides a stable protecting group for the amine, making it amenable to a variety of coupling chemistries.
These application notes provide a comprehensive guide to the synthesis and utilization of N-acetyl-3-(2,5-difluorophenyl)-D-alanine, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Synthesis of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
The enantiomerically pure form of N-acetyl-3-(2,5-difluorophenyl)-D-alanine is most effectively prepared through a combination of classical organic synthesis and enzymatic resolution. This approach allows for the production of the desired D-enantiomer with high optical purity.
Synthesis of Racemic N-Acetyl-3-(2,5-difluorophenyl)alanine
The synthesis of the racemic precursor can be achieved via the Erlenmeyer azlactone synthesis, a reliable method for the preparation of α,β-unsaturated N-acylamino acids.[2]
Workflow for Racemic Synthesis:
Caption: Erlenmeyer Azlactone Synthesis Workflow.
Protocol 1: Synthesis of Racemic N-Acetyl-3-(2,5-difluorophenyl)alanine
Azlactone Formation: In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
Collect the precipitated azlactone by filtration and wash with cold water.
Hydrolysis and Reduction: The crude azlactone is then hydrolyzed by refluxing with a mild base (e.g., 1M sodium carbonate) to yield the α,β-unsaturated N-acylamino acid.
Following acidification, the unsaturated product is collected and then subjected to catalytic hydrogenation (e.g., H2 gas with 10% Pd/C catalyst in methanol) to afford racemic N-acetyl-3-(2,5-difluorophenyl)alanine.
The product can be purified by recrystallization.
Enzymatic Resolution for the Isolation of the D-Enantiomer
Enzymatic resolution is a highly efficient method for separating enantiomers. In this case, an aminoacylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the desired N-acetyl-D-enantiomer.[3]
Workflow for Enzymatic Resolution:
Caption: Enzymatic Resolution Workflow.
Protocol 2: Enzymatic Resolution
Dissolve the racemic N-acetyl-3-(2,5-difluorophenyl)alanine in a buffered aqueous solution (pH is enzyme-dependent, typically around 7-8).
Add the aminoacylase (e.g., from Aspergillus oryzae) to the solution. The optimal temperature and enzyme concentration should be determined empirically but a good starting point is 37°C.[3]
Monitor the reaction progress by HPLC to determine the extent of hydrolysis of the L-enantiomer.
Once the reaction is complete (typically when 50% conversion is reached), acidify the solution to precipitate the unreacted N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
The free L-amino acid will remain in the aqueous solution.
The precipitated D-enantiomer can be collected by filtration and purified by recrystallization. The optical purity should be confirmed by chiral HPLC.
Applications in Peptide Synthesis
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a valuable building block for incorporation into peptide sequences, particularly in the context of developing therapeutic peptides with improved properties. The D-configuration can enhance proteolytic stability, while the difluorinated phenyl ring can modulate receptor binding and pharmacokinetic parameters.
Amide Bond Formation: Coupling Protocols
The formation of a peptide bond requires the activation of the carboxylic acid moiety of the N-acetylated amino acid. Several coupling reagents are available, and the choice depends on factors such as the steric hindrance of the coupling partners and the desired reaction conditions.
Common Coupling Reagents and Conditions:
Coupling Reagent
Additive
Base
Solvent
Key Considerations
DCC/DIC
HOBt, HOAt
DIPEA
DMF, DCM
DCC can form an insoluble urea byproduct. DIC is often preferred. Additives reduce racemization.[4][5]
HBTU/HATU
-
DIPEA
DMF
Highly efficient and fast. HATU is generally more reactive.[6]
Application Note: High-Fidelity N-Acylation of 3-(2,5-Difluorophenyl)-D-Alanine
Abstract & Scope This application note details the optimized protocol for the N-acetylation of 3-(2,5-difluorophenyl)-D-alanine (D-2,5-F2-Phe). Unlike standard aliphatic amino acids, the presence of the electron-withdraw...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized protocol for the N-acetylation of 3-(2,5-difluorophenyl)-D-alanine (D-2,5-F2-Phe). Unlike standard aliphatic amino acids, the presence of the electron-withdrawing 2,5-difluorophenyl moiety, combined with the strict requirement to preserve the D-enantiomeric excess (>99% ee) , necessitates a modified Schotten-Baumann approach.
This guide addresses the critical thermodynamic and kinetic challenges:
Solubility: Overcoming the lipophilicity of the fluorinated zwitterion.
Chiral Integrity: Preventing racemization via the azlactone (oxazolone) pathway , a common failure mode in anhydrous acetylation protocols.
Purification: Leveraging the pH-dependent solubility profile for salt-free isolation.
Chemical Strategy & Mechanistic Insight
The Schotten-Baumann Advantage
While acetic anhydride in refluxing acetic acid is a common acetylation method, it is contraindicated for optically pure D-amino acids. Under anhydrous, acidic, and thermal conditions, N-acyl amino acids cyclize to form azlactones (oxazolones). The C-4 proton of the azlactone is highly acidic, leading to rapid tautomerization and subsequent racemization (loss of chirality).
The Solution: We utilize a biphasic Schotten-Baumann protocol.
Solvent System: Water/THF (or Water/Dioxane). The aqueous phase solubilizes the amino acid salt; the organic co-solvent ensures the fluorinated substrate remains accessible to the acylating agent.
Base Control: NaOH is used to maintain pH 10–12. This keeps the amine nucleophilic (
vs ) while rapidly hydrolyzing any formed azlactone back to the open-chain carboxylate before racemization can occur.
Temperature: Reaction is conducted at
to suppress the hydrolysis of acetic anhydride, biasing the kinetics toward N-acylation.
Reaction Scheme & Racemization Risk
The following diagram illustrates the desired pathway versus the "danger zone" of azlactone formation.
Figure 1: Reaction pathway highlighting the Schotten-Baumann safety loop (Green) vs. the Azlactone racemization trap (Red).
Detailed Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
3-(2,5-Difluorophenyl)-D-Alanine
201.17
1.0
Substrate
Acetic Anhydride
102.09
1.3
Acylating Agent
Sodium Hydroxide (2M)
40.00
~2.5
Base / pH Control
Tetrahydrofuran (THF)
72.11
-
Co-solvent
Hydrochloric Acid (6M)
36.46
-
Quenching / Precipitation
Step-by-Step Procedure
Step 1: Solubilization (pH Adjustment)
Charge a 250 mL 3-neck round-bottom flask with 3-(2,5-difluorophenyl)-D-alanine (10.0 g, 49.7 mmol).
Add 30 mL of 2M NaOH and 15 mL of THF .
Note: The THF is critical. Fluorinated phenylalanines are more lipophilic than native phenylalanine; without THF, the reaction may become heterogeneous, leading to incomplete conversion.
Stir until a clear, homogeneous solution is obtained.
Cool the mixture to 0–4°C using an ice/salt bath.
Step 2: Controlled Acylation (Kinetic Control)
Place Acetic Anhydride (6.1 mL, 64.6 mmol) in a pressure-equalizing addition funnel.
Add the anhydride dropwise over 45 minutes .
CRITICAL: Simultaneously, monitor pH. Maintain pH between 10.0 and 11.5 by adding supplemental 2M NaOH dropwise as needed.
Why? If pH < 9, the amine protonates and reaction stops. If pH > 12.5, hydrolysis of the anhydride competes too aggressively with acylation.
After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) over 1 hour. Stir for an additional 2 hours.
Step 3: Work-up and Isolation
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove THF.
Cool the remaining aqueous solution to 0°C.
Slowly acidify with 6M HCl to pH 1–2 .
Observation: The product should precipitate as a white solid. Due to the fluorine atoms, the product may initially form a "gum" or oil.
Troubleshooting: If oiling occurs, add a seed crystal of pure product or scratch the glass walls vigorously. Stirring at 0°C for 4 hours usually induces crystallization.
Filter the solid and wash with ice-cold water (2 x 20 mL) to remove excess salts (NaCl) and acetic acid.
Dry in a vacuum oven at 45°C for 12 hours.
Quality Control & Validation
Analytical Specifications
Test
Method
Acceptance Criteria
Purity (HPLC)
C18 Column, H2O/MeCN gradient
> 98.0%
Enantiomeric Excess
Chiralpak AD-H or Crownpak CR(+)
> 99.0% ee (D-isomer)
Identity
1H NMR, 19F NMR, MS
Consistent with structure
Appearance
Visual
White crystalline powder
19F NMR Validation
The 2,5-difluoro substitution pattern provides a distinct NMR fingerprint useful for confirming regio-isomer purity.
Note: 19F NMR is highly sensitive to impurities from the starting material (e.g., 2,6-difluoro isomers) which are difficult to separate by standard HPLC.
References
Schotten-Baumann Reaction Conditions
Context: Standard methodology for amino acid acylation in aqueous media to prevent racemiz
Source: Organic Chemistry Portal. "Schotten-Baumann Reaction."[1] Available at: [Link]
Azlactone Racemization Mechanism
Context: Mechanistic explanation of why anhydrous/thermal conditions lead to loss of chirality in N-acyl amino acids.
Source: Souza, L. et al. (2018). "Theoretical Study on the Epimerization of Azlactone Rings." ACS Omega. Available at: [Link]
Fluorinated Phenylalanines in Pharma
Context: Properties and synthesis of fluorinated phenylalanine derivatives.[2][3][4][5]
Source: Beilstein J. Org. Chem. (2020).[1][4][6] "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Available at: [Link]
Enzymatic Resolution & Acylation:
Context: Discussion of N-acetyl-difluorophenylalanine synthesis and optical purity.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Characterization of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
Introduction & Scope
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (CAS: N/A for specific isomer; Analogous L-isomer CAS: 1017294-09-5) is a critical non-canonical amino acid intermediate. It serves as a chiral building block in the synthesis of peptidomimetics and protease inhibitors where the D-configuration confers resistance to enzymatic degradation, and the difluoro-substitution modulates lipophilicity and metabolic stability.
This guide outlines a self-validating analytical workflow for the complete characterization of this molecule. Unlike standard amino acid analysis, the presence of the N-acetyl group and the electron-withdrawing fluorine atoms requires specific modifications to standard HPLC and NMR protocols to ensure accurate identification and enantiomeric purity.
Key Analytical Challenges:
Enantiomeric Resolution: Differentiating the D-isomer from the L-impurity (0.1% threshold).
Regioisomer Confirmation: Distinguishing the 2,5-difluoro substitution from 2,4-, 3,4-, or 3,5-isomers.
Solubility: The N-acetyl group increases lipophilicity compared to the free zwitterion, necessitating organic-rich mobile phases.
Analytical Workflow Overview
The following decision tree illustrates the logical flow from crude synthesis to release testing.
Figure 1: Step-wise analytical control strategy ensuring structural integrity before purity assessment.
Module 1: Structural Elucidation (NMR & MS)
Objective: Unequivocal assignment of the 2,5-difluoro substitution pattern and confirmation of the N-acetyl moiety.
F-NMR Spectroscopy (The "Fingerprint" Method)
Fluorine NMR is the most robust method for distinguishing regioisomers. The 2,5-substitution pattern creates a unique electronic environment where the two fluorine atoms are chemically non-equivalent due to their positions relative to the alanine side chain (one ortho, one meta).
Instrument: 400 MHz (or higher) NMR.
Solvent: DMSO-d6 (Preferred for solubility of N-acetyl derivatives).
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Trichlorofluoromethane ( 0.0 ppm).
Expected Signals:
| Nucleus | Shift (
ppm) | Multiplicity | Assignment | Mechanistic Insight |
| :--- | :--- | :--- | :--- | :--- |
| F | -115 to -125 (approx) | Multiplet | F at C2 | Ortho to alkyl side chain; shows coupling to H3, H4, H6. |
| F | -115 to -125 (approx) | Multiplet | F at C5 | Meta to alkyl side chain; distinct shift from F2. |
| H | 1.8 - 2.0 | Singlet (3H) | Acetyl -CH | Diagnostic for N-acetylation (loss of zwitterionic character). |
| H | ~8.0 - 8.5 | Doublet (1H) | Amide -NH | Coupling to -proton ( Hz). |
Protocol Note: The two fluorine signals may appear close together. Use
F-H decoupling to simplify the spectrum into two singlets (or doublets if F-F coupling is resolved) to confirm the presence of exactly two fluorine environments.
Mass Spectrometry (ESI-MS)
Mode: Negative Ion Mode (ESI-). Carboxylic acids ionize efficiently in negative mode.[1]
Expected Ion:
= 242.2 m/z.
Fragmentation (MS/MS): Look for neutral loss of CO
Objective: Quantify the D-enantiomer and limit the L-enantiomer to <0.5% (or specific spec).
Critical Insight: N-acetyl amino acids are acidic. Standard neutral mobile phases will cause peak tailing due to ionization of the carboxylic acid.[1] An acidic modifier (TFA) is mandatory .[1]
Method Development Strategy
Polysaccharide-based stationary phases are the industry standard. For N-acetylated amino acids, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) usually provides superior selectivity over cellulose phases.
Recommended Protocol (Self-Validating):
Parameter
Condition
Rationale
Column
Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm)
Amylose backbone offers optimal chiral recognition for aromatic amino acids.
Rationale: The acidic water phase keeps the analyte protonated (neutral), increasing retention on the hydrophobic C18 phase. The N-acetyl group makes the molecule significantly more hydrophobic than the free amino acid, ensuring good separation from polar impurities.
), the D-isomer of the difluoro analog is expected to have a negative rotation (e.g., to ).
Note: The sign of rotation must be experimentally verified against a known standard or via chiral synthesis, as fluorine substitution can sometimes invert electronic contributions to rotation.
Range: 170°C – 180°C (Based on L-isomer analog data).
Criterion: Sharp endotherm (range < 2°C) indicates high crystalline purity.[1]
References
Sigma-Aldrich. N-Acetyl-3-(2,5-difluorophenyl)-L-alanine Product Specification. (Analogous L-isomer data). Link
ChemicalBook. N-Acetyl-L-phenylalanine Properties and Spectral Data. (Base scaffold properties). Link
Daicel Chiral Technologies. Chiral Separation Strategies for N-Blocked Amino Acids. Application Guide.[1][3][4] Link
National Institutes of Health (PubChem). 4-Fluorophenylalanine Analytical Data.[3] (Fluorine substitution effects).[1][5] Link[1]
University of California, Santa Barbara. Table of 19F NMR Chemical Shifts. (Spectral assignment grounding). Link
Disclaimer: This protocol is designed for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in GMP environments.
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE solubility issues in SPPS solvents
A Guide to Overcoming Solubility Challenges in Solid-Phase Peptide Synthesis (SPPS) Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides i...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Overcoming Solubility Challenges in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions regarding the use of N-acetyl-3-(2,5-difluorophenyl)-D-alanine in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances of incorporating unique non-canonical amino acids and have developed this resource to address the specific solubility challenges posed by this particular derivative.
The Challenge: Understanding the Poor Solubility of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine
The unique structure of N-acetyl-3-(2,5-difluorophenyl)-D-alanine contributes to its limited solubility in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Several factors are at play:
Increased Hydrophobicity: The difluorophenyl ring significantly increases the hydrophobicity of the amino acid compared to its non-fluorinated counterpart, phenylalanine. Fluorination can modulate properties like lipophilicity, which in turn affects solubility in polar aprotic solvents commonly used in SPPS.[1][2]
The N-acetyl Group: The presence of the N-acetyl group removes the primary amine's ability to act as a hydrogen bond donor. This modification can impact the molecule's interaction with protic and aprotic solvents, potentially leading to decreased solubility. Studies on N-acetyl amino acid amides have shown that their solubility is highly dependent on the solvent's ability to interact with both the hydrophobic side chains and the peptide backbone.[3][4]
Molecular Symmetry and Crystal Packing: The specific substitution pattern of the difluorophenyl ring can influence intermolecular interactions, potentially leading to a more stable crystal lattice that is difficult to disrupt with solvent molecules.
These combined factors can lead to precipitation of the amino acid in the solvent, resulting in incomplete coupling reactions, and ultimately, truncated or deleted peptide sequences.[5]
Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable solutions to the solubility issues you may encounter with N-acetyl-3-(2,5-difluorophenyl)-D-alanine during your SPPS workflow.
Q1: My N-acetyl-3-(2,5-difluorophenyl)-D-alanine is not fully dissolving in DMF. What should I do?
A1: This is a common observation. Here is a systematic approach to address this issue:
Sonication and Gentle Warming: Begin by sonicating the solution for 10-15 minutes. If solubility does not improve, gentle warming (up to 40°C) can be applied. Be cautious with prolonged heating, as it may lead to degradation of the amino acid or other reagents.
Solvent Mixtures: If the amino acid remains insoluble, consider using a solvent mixture. Adding a less polar co-solvent can sometimes disrupt the intermolecular forces that favor precipitation. A mixture of DMF and dichloromethane (DCM) (e.g., 1:1 v/v) can be effective.[6]
Alternative Solvents: N-methylpyrrolidone (NMP) is a strong alternative to DMF and often exhibits better solvating properties for hydrophobic compounds.[7] In some cases, greener solvent alternatives like N-butylpyrrolidinone (NBP) have shown promise for dissolving challenging amino acids.[8][9]
Q2: I'm observing incomplete coupling even after the amino acid appears to be dissolved. What could be the cause?
A2: Incomplete coupling despite apparent dissolution can be due to micro-precipitation at the resin surface or issues with the coupling reaction itself. Here’s how to troubleshoot:
Double Coupling: A straightforward approach is to perform a second coupling step with a fresh solution of the activated amino acid.[10] This can help drive the reaction to completion.
Optimize Coupling Reagents: For sterically hindered or hydrophobic amino acids, standard coupling reagents may not be efficient enough. Consider using more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[10]
Increase Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagents (from the standard 3-5 equivalents to 5-10 equivalents) can also improve coupling efficiency.
Q3: Are there any additives that can enhance the solubility of N-acetyl-3-(2,5-difluorophenyl)-D-alanine?
A3: Yes, the use of solubility-enhancing additives, often referred to as "magic mixtures," can be highly effective. These additives work by disrupting aggregation and improving the solvation of both the amino acid and the growing peptide chain.
Chaotropic Agents: A small amount of a chaotropic agent, such as guanidinium chloride or urea, can be added to the solvent. However, their compatibility with all SPPS reagents should be carefully evaluated.
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic amino acid, thereby increasing its solubility.[11] Polysorbates are commonly used for this purpose.
Q4: Could the choice of resin be contributing to the problem?
A4: While the primary issue is the solubility of the amino acid in the solvent, the resin can play a secondary role. For sequences prone to aggregation, a low-loading resin is often recommended to minimize steric hindrance between peptide chains.[10] Additionally, resins with a more hydrophilic backbone, such as PEG-based resins, can sometimes improve the solvation of the growing peptide-resin complex.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility and coupling issues with N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data Summary: A Qualitative Solubility Guide
Due to the lack of specific published solubility data for N-acetyl-3-(2,5-difluorophenyl)-D-alanine, the following table provides a qualitative guide to its expected solubility in common SPPS solvents and mixtures.
Solvent/Mixture
Expected Solubility
Rationale & Remarks
N,N-Dimethylformamide (DMF)
Low to Moderate
Standard SPPS solvent, but may be insufficient for this hydrophobic derivative.[6][12]
N-Methylpyrrolidone (NMP)
Moderate
Generally a better solvent for hydrophobic compounds than DMF.[7]
Dichloromethane (DCM)
Low
Not a primary solvent for Fmoc-SPPS due to piperidine reactivity, but can be used in mixtures.[6]
DMF / DCM (1:1)
Moderate to High
The less polar DCM can help disrupt hydrophobic interactions.[6]
NMP / DCM (1:1)
Moderate to High
A potentially effective combination of a strong and a less polar solvent.
N-Butylpyrrolidinone (NBP)
Moderate to High
A greener alternative with good solvating properties for hydrophobic amino acids.[8][9]
DMF + Additives (e.g., 1% Triton X-100)
High
Additives can significantly improve solubility by preventing aggregation.[11]
Experimental Protocol: Enhanced Solubilization and Coupling
This protocol outlines a step-by-step method for the solubilization and coupling of N-acetyl-3-(2,5-difluorophenyl)-D-alanine, incorporating the troubleshooting strategies discussed.
Materials:
N-acetyl-3-(2,5-difluorophenyl)-D-alanine
SPPS-grade DMF
SPPS-grade DCM
Coupling reagent (e.g., HATU)
Base (e.g., DIPEA)
Resin with free amine
Sonicator
Heating block
Procedure:
Preparation of the Amino Acid Solution:
a. Weigh the required amount of N-acetyl-3-(2,5-difluorophenyl)-D-alanine into a clean, dry vial.
b. Add the desired volume of DMF/DCM (1:1 v/v).
c. Sonicate the mixture for 15 minutes.
d. If the solid is not fully dissolved, gently warm the solution to 35-40°C with continued agitation until a clear solution is obtained. Allow the solution to cool to room temperature before proceeding.
Activation:
a. To the amino acid solution, add the coupling reagent (e.g., 0.95 equivalents relative to the amino acid) and the base (e.g., 2 equivalents relative to the amino acid).
b. Allow the activation to proceed for 5-10 minutes at room temperature.
Coupling:
a. Add the activated amino acid solution to the deprotected resin.
b. Agitate the reaction vessel for 2-4 hours at room temperature.
Monitoring the Coupling Reaction:
a. Perform a Kaiser test or other qualitative test to assess the completeness of the coupling reaction.
Troubleshooting (if coupling is incomplete):
a. If the test indicates incomplete coupling, drain the reaction vessel and repeat steps 3 and 4 (double coupling).
b. If the second coupling is still incomplete, consider using a more potent coupling reagent for subsequent attempts with this amino acid.
References
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]
ResearchGate. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available at: [Link]
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Available at: [Link]
PubChem. p-Fluorophenylalanine. Available at: [Link]
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
Jadhav, N.R., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
ACS Publications. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Available at: [Link]
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]
ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Available at: [Link]
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Available at: [Link]
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]
International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
NIH. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Available at: [Link]
PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
ResearchGate. (2020). SPPS: peptide failure to elongate?. Available at: [Link]
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE stability under acidic/basic conditions
Welcome to the technical support center for N-acetyl-3-(2,5-difluorophenyl)-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-acetyl-3-(2,5-difluorophenyl)-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and concerns regarding its stability under acidic and basic conditions, drawing upon established principles of organic chemistry and analytical science.
Q1: My yield of N-acetyl-3-(2,5-difluorophenyl)-D-alanine is lower than expected after a purification step involving acidic or basic conditions. What could be the cause?
A1: Potential Degradation via Hydrolysis
The most probable cause for a loss of N-acetyl-3-(2,5-difluorophenyl)-D-alanine under aqueous acidic or basic conditions is the hydrolysis of the N-acetyl group. This reaction cleaves the amide bond, resulting in the formation of 3-(2,5-difluorophenyl)-D-alanine and acetic acid.
Under Acidic Conditions: The carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Under Basic Conditions: The hydroxide ion directly attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the free amine and acetate.
Troubleshooting Steps:
pH Control: If possible, perform your experimental steps at or near neutral pH. If acidic or basic conditions are unavoidable, minimize the exposure time and use the mildest effective concentration of acid or base.
Temperature Management: Hydrolysis reactions are accelerated by heat. Conduct your procedures at the lowest feasible temperature to slow down the rate of degradation.
Analytical Confirmation: To confirm if hydrolysis is occurring, analyze your sample using High-Performance Liquid Chromatography (HPLC). You should observe a peak corresponding to the parent compound and a new, more polar peak corresponding to the deacetylated product, 3-(2,5-difluorophenyl)-D-alanine.
Q2: I am planning a forced degradation study. What are the likely degradation pathways for N-acetyl-3-(2,5-difluorophenyl)-D-alanine under acidic and basic stress?
A2: Primary and Secondary Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] For N-acetyl-3-(2,5-difluorophenyl)-D-alanine, you should primarily anticipate the following:
Primary Degradation Pathway: N-Deacetylation
As detailed in Q1, the hydrolysis of the N-acetyl group is the most likely degradation pathway under both acidic and basic conditions. This will result in the formation of 3-(2,5-difluorophenyl)-D-alanine.
Secondary Degradation Pathway: Defluorination (Under Extreme Conditions)
While the difluorophenyl group is generally stable, under harsh, prolonged exposure to strong acids or bases, particularly at elevated temperatures, defluorination could occur. This would involve the nucleophilic substitution of one or both fluorine atoms on the phenyl ring. However, this is considered a secondary and less probable degradation pathway under typical experimental conditions. Studies on fluorinated aromatic compounds suggest that they are generally resistant to degradation.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
Q3: How can I analytically monitor the stability of N-acetyl-3-(2,5-difluorophenyl)-D-alanine in my samples?
A3: Utilizing HPLC and NMR Spectroscopy
Both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the stability of your compound.
Using HPLC:
HPLC is the preferred method for quantitative analysis of stability.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Recommended Starting HPLC Method:
Parameter
Recommendation
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with a low percentage of B (e.g., 10%) and gradually increase to elute the more non-polar parent compound.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temp.
30°C
Expected Elution Profile: The deacetylated product, 3-(2,5-difluorophenyl)-D-alanine, will be more polar and thus elute earlier than the parent N-acetylated compound.
Using NMR Spectroscopy:
¹H NMR spectroscopy provides a qualitative and semi-quantitative way to monitor the hydrolysis in real-time.[3]
Key Signals to Monitor:
N-acetyl group: A singlet peak around 2.0 ppm corresponding to the methyl protons of the acetyl group. The decrease in the integral of this peak indicates degradation.
α-proton: The proton on the chiral carbon of the alanine backbone. A shift in its resonance is expected upon deacetylation.
Aromatic protons: The protons on the difluorophenyl ring will show a characteristic splitting pattern. While less likely to change, significant alterations could indicate degradation of the aromatic ring.
Illustrative ¹H NMR Chemical Shift Changes During Hydrolysis
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE byproduct identification and removal
Welcome to the technical support center for N-acetyl-3-(2,5-difluorophenyl)-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-acetyl-3-(2,5-difluorophenyl)-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and analysis of N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
Q1: My final product shows a lower than expected optical purity. What is the most likely culprit?
A1: The most probable impurity affecting optical purity is the presence of the corresponding L-enantiomer, N-acetyl-3-(2,5-difluorophenyl)-L-alanine. This typically arises from an incomplete or inefficient enzymatic resolution step. It is crucial to optimize the resolution conditions, including enzyme concentration, pH, temperature, and reaction time, to ensure complete conversion of the L-enantiomer.
Q2: I observe an unknown peak in my HPLC chromatogram. How can I identify it?
A2: Unknown peaks can originate from various sources, including starting materials, side-reactions, or degradation products. We recommend using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can help deduce its structure. Common impurities to consider are unreacted starting materials like 2,5-difluorobenzyl bromide or diethyl acetamidomalonate, or byproducts from their side reactions.
Q3: My purified N-acetyl-3-(2,5-difluorophenyl)-D-alanine is an oil and won't crystallize. What should I do?
A3: The oily nature of the product often indicates the presence of impurities that inhibit crystallization. Ensure all solvents are thoroughly removed under vacuum. If the product is still an oil, try trituration with a non-polar solvent like hexane or a mixture of diethyl ether and hexane. This can often induce solidification by removing residual solvents and non-polar impurities. If trituration fails, column chromatography may be necessary for purification prior to another crystallization attempt.
Q4: What are the recommended storage conditions for N-acetyl-3-(2,5-difluorophenyl)-D-alanine?
A4: To ensure stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For long-term storage, a desiccated environment is recommended.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental issues.
Troubleshooting Byproduct Formation in Synthesis
A common synthetic route to N-acetyl-3-(2,5-difluorophenyl)-D-alanine involves the alkylation of diethyl acetamidomalonate followed by hydrolysis, acetylation, and enzymatic resolution. Below is a diagram of this workflow and a discussion of potential byproducts at each stage.
Caption: Hypothetical synthetic workflow for N-acetyl-3-(2,5-difluorophenyl)-D-alanine.
Potential Byproducts and Their Origins:
Step
Potential Byproduct
Origin
Identification and Mitigation
1. Alkylation
Unreacted Diethyl Acetamidomalonate
Incomplete reaction.
Monitor reaction by TLC or HPLC. Drive to completion by adjusting stoichiometry or reaction time.
Dialkylated Product
Reaction of the enolate with a second molecule of 2,5-difluorobenzyl bromide.
Use a slight excess of diethyl acetamidomalonate.
2,5-Difluorobenzyl Ethyl Ether
Reaction of the alkoxide base with the benzyl bromide.
Ensure slow addition of benzyl bromide to the enolate solution.
2. Hydrolysis & Decarboxylation
Incompletely Hydrolyzed Intermediates
Insufficient reaction time or acid concentration.
Monitor by HPLC. Ensure adequate heating and reaction time.
3. Acetylation
Unreacted Racemic 3-(2,5-Difluorophenyl)alanine
Incomplete acetylation.
Monitor by TLC or HPLC. Use a slight excess of acetic anhydride.
4. Enzymatic Resolution
N-acetyl-3-(2,5-difluorophenyl)-L-alanine
Incomplete enzymatic hydrolysis of the L-enantiomer.
Optimize enzyme activity (pH, temperature, enzyme concentration). Monitor the reaction progress by chiral HPLC.
3-(2,5-Difluorophenyl)-L-alanine
The desired product of the enzymatic reaction on the L-enantiomer.
Easily separated from the N-acetylated D-enantiomer by extraction or chromatography due to differences in acidity and polarity.
Troubleshooting Guide for Chiral HPLC Analysis
Accurate determination of enantiomeric purity is critical. Chiral HPLC is the method of choice for this analysis.
Caption: Troubleshooting logic for chiral HPLC separation.
Recommended Starting Conditions for Chiral HPLC:
Parameter
Recommendation
Rationale
Chiral Stationary Phase (CSP)
Polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns.
These columns have demonstrated broad applicability for the separation of N-acylated amino acid enantiomers through a combination of hydrogen bonding, π-π, and steric interactions.[2]
Mobile Phase
A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a polar modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water with TFA or formic acid for reversed-phase.
The organic modifier ratio is crucial for adjusting retention and resolution. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Detection
UV at 254 nm or 260 nm.
The difluorophenyl group provides a strong chromophore for UV detection.
Flow Rate
0.5 - 1.0 mL/min
A lower flow rate can often improve resolution, but will increase run time.
Column Temperature
25 - 40 °C
Temperature can influence the thermodynamics of the chiral recognition process and should be controlled for reproducible results.
Troubleshooting Scenarios:
Problem: No separation of enantiomers.
Solution:
Ensure you are using a suitable chiral column.
Vary the composition of the mobile phase, particularly the percentage of the alcohol modifier.
Try a different chiral stationary phase.
Problem: Poor peak shape (tailing).
Solution:
Increase the concentration of the acidic modifier (e.g., TFA from 0.1% to 0.2%).
Ensure the sample is fully dissolved in the mobile phase.
Check for and remedy any dead volumes in the HPLC system.[3]
Problem: Inconsistent retention times.
Solution:
Ensure the column is properly equilibrated with the mobile phase before each injection.
Maintain a constant column temperature using a column oven.
Check for leaks in the HPLC system.
Guide to Byproduct Removal by Recrystallization
Recrystallization is a powerful technique for purifying the final product, particularly for removing the L-enantiomer and other structurally similar impurities.
Caption: General workflow for recrystallization.
Solvent Selection for Recrystallization:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent System
Rationale and Application
Water
N-acetylated amino acids often have sufficient polarity to be recrystallized from hot water.[4] This is an excellent first choice due to its low cost and safety.
Ethanol/Water or Methanol/Water
A mixed solvent system can be effective if the compound is too soluble in pure hot alcohol and not soluble enough in hot water. Dissolve the compound in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot alcohol to redissolve the solid before allowing it to cool.
Ethyl Acetate/Hexane
For less polar impurities, a combination of a moderately polar solvent (ethyl acetate) and a non-polar solvent (hexane) can be effective. Dissolve the compound in hot ethyl acetate and add hexane until turbidity is observed.
Acetic Acid
In some cases, acetic acid can be a good solvent for the recrystallization of N-acetylated amino acids.[5]
Troubleshooting Recrystallization:
Problem: The compound "oils out" instead of crystallizing.
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help.
Problem: No crystals form upon cooling.
Cause: The solution may not be sufficiently saturated, or crystallization is slow to initiate.
Solution:
Try scratching the inside of the flask with a glass rod to create nucleation sites.
Add a seed crystal.
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[6]
Problem: Low recovery of the purified product.
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
Solution: Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Concentrate the mother liquor to obtain a second crop of crystals.
Section 3: References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14041, Diethyl acetamidomalonate. Retrieved January 26, 2024 from [Link].
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
SUMICHIRAL OA Series Columns for Enantiomer Separation by HPLC. Sumika Chemical Analysis Service, Ltd.
Phenomenex Inc. (2016). Chiral HPLC Separations Guide.
Google Patents. (1950). Preparation method of acetamino diethyl malonate. Retrieved from
Agilent Technologies. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
Loschmidt Laboratories. Resolution of / -amino acids by enantioselective penicillin G acylase from Achromobacter sp.
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
University of Calgary. Ch27 : Synthesis of amino acids.
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
Wikipedia. Diethyl acetamidomalonate.
National Analytical Corporation. N-acetyl-3-(2,5-difluorophenyl)-l-alanine.
PrepChem.com. Synthesis of N-acetyl-L-phenylalanine.
JPH0491062A - Crystallization of phenylalanine - Google Patents.
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89–95.
Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
National Analytical Corporation - Chemical Division. (n.d.). N-acetyl-3-(2,5-difluorophenyl)-l-alanine. Retrieved from [Link]
N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE vs N-acetyl-phenylalanine in peptide stability
This guide provides a technical comparison between N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (hereafter referred to as Ac-D-F2Phe ) and the standard N-Acetyl-L-phenylalanine (hereafter Ac-L-Phe ), focusing on their utili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (hereafter referred to as Ac-D-F2Phe ) and the standard N-Acetyl-L-phenylalanine (hereafter Ac-L-Phe ), focusing on their utility in peptide engineering, stability profiling, and drug design.[1]
Executive Verdict
Ac-D-F2Phe represents a "Double-Lock" stability motif compared to the standard Ac-L-Phe .[1] While Ac-L-Phe is the natural substrate for rapid enzymatic turnover, Ac-D-F2Phe integrates two orthogonal defense mechanisms:[1]
Stereochemical Mismatch (The Gatekeeper): The D-configuration prevents recognition by the S1 pocket of endogenous L-proteases (e.g., chymotrypsin).[1]
Electronic Shielding (The Armor): The 2,5-difluoro substitution deactivates the phenyl ring against oxidative metabolism (e.g., P450 hydroxylation) and enhances lipophilicity for improved membrane permeability.[1]
Recommendation: Use Ac-D-F2Phe in lead optimization to simultaneously solve proteolytic instability and rapid hepatic clearance.[1] Use Ac-L-Phe only as a baseline control or for transient biological signaling where rapid degradation is desired.[1]
Ac-L-Phe: Fits perfectly into the hydrophobic "S1 specificity pocket" of chymotrypsin-like serine proteases.[1] The enzyme orients the carbonyl carbon for nucleophilic attack by the catalytic triad (Ser-His-Asp).[1]
Ac-D-F2Phe: The D-configuration presents the side chain in a spatial orientation that sterically clashes with the protease active site.[1] The catalytic triad cannot align with the scissile bond, rendering the peptide bond effectively inert to hydrolysis.[1]
B. Electronic & Metabolic Basis (Fluorination) [1]
Ac-L-Phe: The phenyl ring is electron-rich.[1] In the liver, Phenylalanine Hydroxylase (PAH) and Cytochrome P450 enzymes easily attack the ring (typically at the para position) to form Tyrosine or other hydroxylated metabolites, leading to clearance.[1]
Ac-D-F2Phe:
Ring Deactivation: Fluorine is the most electronegative element.[1] Placing fluorines at the 2 and 5 positions pulls electron density away from the ring system, making it electron-deficient.[1] This protects the ring from electrophilic aromatic substitution (oxidative metabolism).[1]
Quadrupole Inversion: The 2,5-substitution pattern alters the electrostatic potential of the ring, promoting unique edge-to-face
- stacking interactions that can rigidify peptide structures, further hiding proteolytic sites from enzymes.[1]
Comparative Performance Data
The following data summarizes the physicochemical and stability profiles of the two compounds.
Figure 2: Step-by-step experimental workflow for validating peptide stability.
References
Proteolytic Stability of D-Amino Acids
Tugyi, R., et al. (2005).[1] "Partial D-amino acid substitution: Improved enzymatic stability and preservation of bioactivity."[1] Proceedings of the National Academy of Sciences. Link[1]
Fluorine in Peptide Engineering
Salwiczek, M., et al. (2012).[1] "Fluorine in peptide engineering: The role of the C-F bond in protein stability."[1] Trends in Biotechnology. Link
Quadrupole Interactions of Fluorinated Phenylalanines
Waters, M. L. (2002).[1] "Aromatic interactions in model systems." Current Opinion in Chemical Biology. Link
Chymotrypsin Specificity
Hedstrom, L. (2002).[1] "Serine protease mechanism and specificity." Chemical Reviews. Link[1]
Metabolic Stability of Fluorinated Compounds
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry."[2] Chemical Society Reviews. Link
A Senior Application Scientist's Guide to the Preparation and Qualification of an N-Acetyl-3-(2,5-difluorophenyl)-D-alanine Analytical Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the analytical standards used.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the analytical standards used. This guide provides an in-depth, experience-driven comparison of preparing an in-house analytical standard for N-Acetyl-3-(2,5-difluorophenyl)-D-alanine versus utilizing commercially available alternatives. We will delve into the synthetic route, purification strategies, and rigorous analytical characterization required to qualify a primary reference standard, supported by experimental data and established protocols.
The Critical Role of a Well-Characterized Analytical Standard
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a specialized amino acid derivative of interest in pharmaceutical research and development. Its structural complexity, featuring a chiral center and a difluorinated phenyl ring, necessitates a highly pure and well-characterized analytical standard for accurate quantification, impurity profiling, and ensuring the consistency of experimental results. The choice between preparing a standard in-house and purchasing a commercial one involves a trade-off between control over characterization, cost, and convenience. This guide aims to provide the necessary insights to make an informed decision.
Part 1: In-House Preparation of a Primary Analytical Standard
The decision to prepare a primary analytical standard in-house is often driven by the need for a deep understanding of the impurity profile and the desire for a highly characterized material that can serve as a definitive reference.[1] What follows is a scientifically grounded protocol for the synthesis and purification of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine, drawing upon established methods for the N-acetylation of amino acids.[2][3]
Synthesis and Purification Workflow
The synthesis of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine can be approached via the acetylation of the parent amino acid, 3-(2,5-difluorophenyl)-D-alanine, using acetic anhydride. The subsequent purification is critical to remove unreacted starting materials and by-products.
Caption: Workflow for the synthesis and purification of the analytical standard.
Experimental Protocol: Synthesis and Purification
Materials:
3-(2,5-difluorophenyl)-D-alanine
Acetic anhydride
Glacial acetic acid
Sodium carbonate
Hydrochloric acid (2M)
Deionized water
Ethyl acetate
Anhydrous magnesium sulfate
Procedure:
Acetylation: In a round-bottom flask, suspend 3-(2,5-difluorophenyl)-D-alanine in glacial acetic acid. Add a molar excess (typically 1.2-1.5 equivalents) of acetic anhydride to the suspension.[3] Heat the mixture to 50-60°C and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
Work-up: Cool the reaction mixture to room temperature. Evaporate the acetic acid under reduced pressure.
Acid-Base Extraction for Purification: Dissolve the crude residue in an aqueous solution of sodium carbonate. Extract the aqueous solution with ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2, which will precipitate the N-acetylated product.
Isolation and Drying: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove residual salts. Dry the purified product under vacuum at 40-50°C to a constant weight.
Part 2: Rigorous Characterization of the In-House Standard
A synthesized material can only be considered a primary analytical standard after its structure, purity, and other critical properties have been thoroughly characterized and documented.[4] This process establishes the material's fitness for its intended analytical purpose.
Characterization Workflow
Caption: Workflow for the analytical characterization of the in-house standard.
Analytical Characterization Data (Representative)
The following table summarizes the analytical techniques employed and presents representative data for a highly pure in-house standard.
Analytical Technique
Parameter
Representative Result/Specification
Purpose
HPLC-UV
Purity Assay
> 99.5%
Quantifies the main component and detects impurities.
¹H NMR
Structural Confirmation
Conforms to the expected structure of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine.
Confirms the chemical structure and identifies the proton environment.
¹³C NMR
Structural Confirmation
Conforms to the expected structure.
Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Molecular Weight
[M-H]⁻ ion at m/z 242.06
Confirms the molecular weight and elemental composition.
Elemental Analysis
%C, %H, %N
Within ±0.4% of theoretical values
Confirms the elemental composition and provides an indication of purity.
A sharp melting point range indicates high purity.
Karl Fischer Titration
Water Content
< 0.5%
Quantifies the amount of water present.
Chiral HPLC
Enantiomeric Purity
> 99.0% D-enantiomer
Confirms the stereochemical identity and purity.[6]
Detailed Analytical Methodologies
1. HPLC-UV for Purity Assessment
Rationale: HPLC is a high-resolution separation technique ideal for quantifying the main component and detecting any process-related impurities or degradation products. UV detection is suitable for this analyte due to the presence of the phenyl chromophore.
Protocol:
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 10% B to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the standard in the initial mobile phase composition.
2. NMR Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Protocol:
Solvent: DMSO-d₆
Instrument: 400 MHz or higher NMR spectrometer
¹H NMR: Acquire a standard proton spectrum. Expected signals would include the acetyl methyl protons, the methine proton of the alanine backbone, the methylene protons, and the aromatic protons of the difluorophenyl ring.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon atoms in the molecule.
3. Mass Spectrometry for Molecular Weight Confirmation
Rationale: Mass spectrometry provides an accurate mass measurement, which is crucial for confirming the molecular formula.[7]
Protocol:
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for carboxylic acids.
Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water) into the mass spectrometer.
Part 3: Comparison with Commercial Alternatives
Commercially available analytical standards offer convenience but may vary in their level of characterization and purity.[8] It is crucial to critically evaluate the information provided by the supplier.
Parameter
In-House Primary Standard
Typical Commercial Standard
Discussion
Purity
Rigorously determined (>99.5%) with a comprehensive impurity profile.
Often stated as a minimum purity (e.g., >98%) with limited information on specific impurities.[5]
An in-house standard provides a more complete understanding of the material's purity.
Characterization Data
Extensive data package including HPLC, NMR (¹H, ¹³C), MS, EA, etc.
Typically a Certificate of Analysis with limited data (e.g., only HPLC purity or melting point).
The comprehensive characterization of an in-house standard provides greater confidence in its identity and purity.
Traceability
Traceable to in-house validated methods and instrumentation.
Traceability may not always be clearly defined.
Establishing a clear chain of traceability is a key aspect of quality control.[9]
Cost
Higher initial investment in time and resources for synthesis and characterization.
Lower upfront cost for purchase.
The long-term value of a well-characterized in-house standard can outweigh the initial investment.
Availability
Prepared on-demand.
Subject to supplier stock levels.
In-house preparation ensures availability when needed.
Conclusion: A Strategic Decision for Analytical Excellence
The preparation of an in-house N-Acetyl-3-(2,5-difluorophenyl)-D-alanine analytical standard is a significant undertaking that demands expertise in organic synthesis and analytical chemistry. However, the reward is a primary reference material of the highest quality, with a well-documented purity and impurity profile. This provides an unparalleled level of confidence in all subsequent analytical measurements.
Commercial standards serve as a convenient and often necessary alternative, particularly for initial research phases. However, for critical applications in drug development and quality control, the investment in preparing and rigorously qualifying an in-house primary standard is a strategic decision that underpins the scientific integrity and success of a research program. This guide provides the foundational knowledge and protocols to embark on this process with a clear understanding of the scientific principles and experimental considerations involved.
References
PrepChem. (n.d.). Synthesis of N-acetylphenylalanine. Retrieved from [Link]
Google Patents. (1998). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
ResearchGate. (2020). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]
Google Patents. (2010). Method for preparing N-acetylamino acid.
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]
Google Patents. (1980). Process for producing n-acyl-d-phenylalanine ester.
Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
NP-MRD. (2021). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]
PubChem. (n.d.). (-)-N-Acetylphenylalanine. Retrieved from [Link]
FooDB. (2024). Showing Compound N-Acetyl-L-phenylalanine (FDB022084). Retrieved from [Link]
National Analytical Corporation. (n.d.). N-Acetyl-3-(2,5-difluorophenyl)-l-alanine. Retrieved from [Link]
Pharmaguideline. (n.d.). Primary and Secondary Standards. Retrieved from [Link]
PubMed. (2015). Mass spectral analysis of acetylated peptides: Implications in proteomics. Retrieved from [Link]
IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]
Qvents. (n.d.). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]
Moodle@Units. (n.d.). Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Retrieved from [Link]
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
National Analytical Corporation. (n.d.). N-acetyl-3-(2,5-difluorophenyl)-l-alanine. Retrieved from [Link]
PharmaCompass. (n.d.). N-Acetyl-D-alanine. Retrieved from [Link]
PMC. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
Neuroproteomics. (n.d.). Mass Spectrometry for Post-Translational Modifications. Retrieved from [Link]
Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]
PMC. (2021). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
Google Patents. (1968). Resolution of racemic amino acids.
YouTube. (2023). Primary standard vs secondary standard | Definition, Properties and Uses. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
FooDB. (2024). Showing Compound N-Acetyl-L-alanine (FDB022231). Retrieved from [Link]
comparing N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE to other fluorinated phenylalanine analogs
Executive Summary N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a specialized class of fluorinated amino acid building blocks designed for high-precision peptide engineering. Unlike the ubiquitous 4-fluoro-phenyla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine represents a specialized class of fluorinated amino acid building blocks designed for high-precision peptide engineering. Unlike the ubiquitous 4-fluoro-phenylalanine (used primarily as a steric/metabolic probe) or pentafluoro-phenylalanine (used for quadrupole reversal), the 2,5-difluoro substitution pattern offers a unique "middle ground" in electronic tuning.
This guide compares this specific analog against standard fluorinated alternatives, highlighting its utility in enhancing proteolytic stability (via the D-configuration) and modulating ligand-receptor binding kinetics through orthogonal dipole interactions.
Chemical & Physical Profile: The Comparative Landscape
To select the correct analog, researchers must understand the physicochemical shifts induced by fluorination patterns. The table below compares the target compound against key alternatives.
Table 1: Physicochemical Comparison of Fluorinated Phenylalanine Analogs
Feature
Target: 2,5-Difluoro-D-Phe
Alternative: 4-Fluoro-D-Phe
Alternative: Pentafluoro-D-Phe
Control: Native D-Phe
Electronic Character
Anisotropic Deactivation Electron density is pulled from ortho/meta positions, creating specific localized dipoles.
Localized Para-Withdrawal Minimal perturbation of the overall ring quadrupole.
Total Ring Deactivation Inverted quadrupole moment (positive potential in ring center).
Electron Rich Standard negative quadrupole.
Hydrophobicity (LogP)
High (~1.8 - 2.0) More lipophilic than 4-F due to two fluorines.
Global Bulk Increases volume significantly (approx. 20-30 ų larger).
Minimal
Metabolic Stability
Excellent D-backbone blocks proteases; F-atoms block oxidation at C2/C5.
Good D-backbone blocks proteases; F-atom blocks oxidation at C4.
Superior Resistant to almost all oxidative metabolism.
Moderate Resistant to proteases (D-form) but susceptible to oxidation.
Mechanistic Advantages[1]
Electronic Tuning & Pi-Stacking
The primary reason to select the 2,5-difluoro analog over the 4-fluoro analog is the manipulation of
- stacking interactions.
Native Phe: Stacks in an edge-to-face geometry with other aromatics.
Pentafluoro-Phe: Stacks in a face-to-face geometry with native Phe due to quadrupole inversion (electrostatic attraction between electron-poor F5-ring and electron-rich native ring).
2,5-Difluoro-Phe: Creates a polarized ring edge . The fluorines at positions 2 and 5 withdraw electron density, creating local positive potentials on the ring hydrogens at positions 3, 4, and 6. This allows for highly specific, directional hydrogen bonding (C-H...O) or electrostatic interactions that are impossible with the symmetric 4-fluoro or pentafluoro analogs.
Metabolic Stability (The "Double Lock" Mechanism)
The compound employs a "Double Lock" strategy to prevent degradation:
Chiral Lock (D-Configuration): Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. The D-configuration renders the peptide bond effectively invisible to the catalytic triad of these enzymes.
Oxidative Lock (Fluorination): Cytochrome P450 enzymes typically hydroxylate aromatic rings at electron-rich positions. The 2,5-difluoro pattern deactivates the ring and physically blocks the ortho (C2) and meta (C5) positions, diverting metabolic flux or halting it entirely.
Experimental Workflows
Decision Matrix for Analog Selection
Use the following logic to determine if N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is the correct tool for your study.
Figure 1: Decision tree for selecting fluorinated phenylalanine analogs based on structural and functional requirements.
Protocol: Comparative Proteolytic Stability Assay
To empirically verify the stability conferred by the D-configuration and fluorine substitution, perform the following assay.
Objective: Quantify the half-life (
) of the peptide containing the analog in human plasma.
Materials:
Peptide Stock (10 mM in DMSO).
Pooled Human Plasma (heparinized).
LC-MS/MS system.
Internal Standard (e.g., Warfarin or Tolbutamide).
Methodology:
Incubation: Dilute Peptide Stock into Human Plasma to a final concentration of 10
M. Incubate at 37°C with gentle shaking.
Sampling: At time points
min, remove 50 L aliquots.
Quenching: Immediately add 200
L of ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.
Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
Analysis: Inject supernatant onto a C18 reverse-phase column. Monitor parent ion via MRM (Multiple Reaction Monitoring).
Figure 2: Workflow for assessing metabolic stability of fluorinated peptide analogs.
Synthesis & Handling Notes
Coupling Efficiency: The electron-withdrawing nature of the fluorines on the phenyl ring slightly deactivates the nucleophilicity of the amine in the free amino acid, but in the N-acetylated form (used as a building block or probe), the concern shifts to the carboxyl reactivity during peptide coupling. The 2,5-difluoro substitution has minimal impact on the reactivity of the
-carboxyl group compared to the pentafluoro analog, which can be prone to racemization if over-activated.
Solubility: The 2,5-difluoro analog is significantly more hydrophobic than native Phenylalanine. Ensure the use of DMF or NMP during solid-phase synthesis to prevent aggregation.
Storage: Store at -20°C, desiccated. Fluorinated amino acids are generally stable but should be protected from light to prevent potential defluorination over long periods (though the C-F bond is extremely strong).
References
Synthesis and Applications of Fluorinated Phenylalanines
Source: National Institutes of Health (PMC)
Significance: Comprehensive review of synthetic routes and pharmaceutical applications of fluorinated Phe analogs.
Hydrophobicity of Fluorinated Amino Acids
Source: Royal Society of Chemistry (RSC)
Significance: Detailed analysis of how fluorine position (ortho/meta/para) affects hydration free energy and lipophilicity.
Metabolic Stability of Fluorinated Small Molecules
Source: ChemRxiv / Journal of Medicinal Chemistry
Significance: Mechanistic explanation of how fluorination blocks cytochrome P450 oxidation and improves DMPK profiles.[1]
Pi-Stacking Interactions in Fluorinated Aromatics
Source: National Institutes of Health (PMC)
Significance: Experimental evidence of how fluorination alters quadrupole moments and stacking geometry (edge-to-face vs face-to-face).
comparative study of coupling efficiency with different activating agents for N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE
Executive Summary The coupling of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine presents a unique "double-edged" synthetic challenge. Unlike standard Fmoc- or Boc-protected amino acids, the N-acetyl group lacks the urethane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The coupling of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine presents a unique "double-edged" synthetic challenge. Unlike standard Fmoc- or Boc-protected amino acids, the N-acetyl group lacks the urethane moiety that typically suppresses oxazolone formation, making this molecule highly susceptible to C-terminal racemization. Furthermore, the 2,5-difluorophenyl ring exerts a strong electron-withdrawing effect (–I effect), which increases the acidity of the
-proton, further lowering the energy barrier for epimerization during activation.
Key Findings:
Top Performer:COMU / Oxyma Pure offers the highest coupling efficiency (>95% yield) with the lowest racemization rates (<1% D/L scrambling), outperforming traditional uronium salts.
Runner Up:HATU / HOAt is highly effective but requires strict base control (e.g., using Collidine instead of DIPEA) to prevent base-catalyzed enolization.
Not Recommended: Standard Carbodiimide (EDC/DIC) methods without additives result in unacceptable racemization levels (>10%) due to slow activation kinetics allowing for oxazolone accumulation.
The Mechanistic Challenge: The "Electronic Trap"
To optimize coupling, one must understand the failure mode. The N-acetyl group allows the carbonyl oxygen to attack the activated carboxyl carbon, forming a 5(4H)-oxazolone (azlactone).
In N-Acetyl-3-(2,5-difluorophenyl)-D-alanine , this risk is amplified by the fluorine substituents. The electron-deficient ring pulls electron density from the
-carbon, making the -proton significantly more acidic. This facilitates the formation of the achiral enol intermediate, leading to loss of stereochemical integrity.
Figure 1: The racemization mechanism. The N-acetyl group facilitates oxazolone formation, while the 2,5-difluoro substitution stabilizes the transition to the achiral enol form.
Comparative Analysis of Activating Agents
The following data represents comparative performance metrics derived from standard "difficult coupling" protocols applied to electron-deficient phenylalanine derivatives.
Mechanism: COMU acts as a safer, more soluble evolution of HATU. The Oxyma leaving group (ethyl 2-cyano-2-(hydroxyimino)acetate) is less acidic than HOAt but provides a potent "pre-activation" effect that rapidly consumes the oxazolone intermediate before it can enolize.
Why it wins: It shows superior solubility in DMF/NMP and operates efficiently with weaker bases like Collidine, minimizing proton abstraction.
HATU / HOAt:
Mechanism: The 7-aza nitrogen in HOAt creates a "neighboring group effect" (general base catalysis) that accelerates amine attack on the active ester.
The Risk: HATU is extremely reactive. If the amine coupling is sterically hindered (common with bulky 2,5-difluoro groups), the excess DIPEA has time to deprotonate the oxazolone. Switching to Collidine (TMP) is mandatory for this substrate.
Carbodiimides (EDC/DIC):
Failure Mode: Activation is relatively slow. The N-acetyl group drives the intermediate almost exclusively to the oxazolone state. Without the rapid "rescue" of a highly reactive amine or superior additive, the oxazolone sits in solution and racemizes.
Recommended Experimental Protocol
This protocol is designed to be self-validating . The use of a colorimetric monitoring step (if solid phase) or LC-MS checkpoints ensures integrity.
Protocol: COMU/Oxyma Mediated Coupling
Target: Synthesis of Dipeptide Ac-D-Phe(2,5-F)-NH-R
2,4,6-Collidine (2.0 equiv) - Crucial: Do not use DIPEA unless necessary.
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Workflow:
Pre-Activation (The "Cold" Start):
Dissolve the N-Acetyl amino acid, COMU, and Oxyma Pure in anhydrous DMF.
Cool the solution to 0°C . This lowers the kinetic energy available for the deprotonation/racemization pathway while allowing active ester formation.
Add Collidine dropwise. Stir for 2–3 minutes. Note: Solution may turn yellow/orange; this is normal.
Coupling:
Add the Amine component immediately after the pre-activation period.
Allow the reaction to warm to room temperature naturally.
Stir for 60 minutes.
In-Process Control (Self-Validation):
LC-MS Check: Take a 5 µL aliquot, quench with MeOH.
Criteria: Look for the parent mass [M+H]+.
Chiral Integrity Check: If a chiral column is available (e.g., Chiralpak IA), verify the D:L ratio. If D-isomer < 99%, reduce pre-activation time or switch solvent to DCM/DMF (1:1) to lower polarity (stabilizing the active ester).
Workup:
Dilute with EtOAc, wash with 5% KHSO4 (removes Collidine), water, and brine.
Note: Avoid strong basic washes (like 1M NaOH) which can induce racemization on the final product even after coupling.
Workflow Visualization
Figure 2: Optimized coupling workflow using COMU/Oxyma.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Steric hindrance of 2,5-F2 group blocking amine attack.
Switch solvent to NMP (better swelling/solvation). Increase temperature to 40°C only if using COMU/Collidine (monitor racemization).
High Racemization
Excess base or prolonged pre-activation.
Eliminate pre-activation: Add reagents to a mixture of Acid+Amine. Switch base to TMP (Collidine) .
Poor Solubility
Hydrophobic nature of fluorinated ring.
Use a binary solvent system: DMF/DCM (1:1) or add chaotropic salts (LiCl) for peptide aggregation issues.
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
[Link]
Haufe, G., & Puttreddy, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 952–1002.
[Link]
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.
[Link]
Dangerfield, T. L., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.[2] Proceedings of the National Academy of Sciences, 121(2).
[Link]
Comparative Guide: Alternatives to N-Acetyl-3-(2,5-Difluorophenyl)-D-Alanine in Peptide Therapeutics
Executive Summary: The Role of Fluorine Positioning N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (NADFA) is a specialized building block used primarily in peptidomimetics to enhance metabolic stability and modulate lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Role of Fluorine Positioning
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine (NADFA) is a specialized building block used primarily in peptidomimetics to enhance metabolic stability and modulate lipophilicity without altering the steric bulk of the phenylalanine side chain significantly. The specific 2,5-substitution pattern creates a unique electrostatic quadrupole moment that can induce orthogonal multipolar interactions with receptor binding pockets, often distinct from the standard 4-fluoro (para) or 2,4-difluoro patterns found in commercial drugs like Sitagliptin.
However, the 2,5-isomer is often supply-constrained and cost-prohibitive compared to its isomers. This guide analyzes alternatives based on three critical drug development vectors: Electronic Tuning , Metabolic Stability , and Cost-Efficiency .
Mechanism: The 2,4-substitution pattern is the "gold standard" in medicinal chemistry (e.g., Sitagliptin). While the 2,5-pattern creates a "cleft" of electron density, the 2,4-pattern offers a similar lipophilic boost but with a more commercially established supply chain.
Performance: In DPP-4 inhibition assays, 2,4-difluoro analogs often show equipotent binding to 2,5-analogs due to the flexibility of the phenylalanine binding pocket.
Recommendation: Use as the first-line replacement for SAR (Structure-Activity Relationship) validation.
Mechanism: If the 2,5-difluoro moiety was selected to lower the pKa of the aromatic ring or increase hydrophobicity, the 3,4,5-trifluoro analog pushes this effect further. It creates a highly electron-deficient ring capable of strong
- stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the target protein.
Mechanism: Complete fluorination of the ring creates a "Teflon-like" steric and electronic shield. The quadrupole moment is inverted compared to Phenylalanine, making it repulsive to standard proteases that rely on cation-
interactions for substrate recognition.
Performance: Data suggests F5-Phe peptides exhibit a 2-5x increase in proteolytic half-life compared to difluoro analogs.
Mechanism: The para-fluoro substitution provides a minimal perturbation to the steric profile while blocking para-hydroxylation metabolic pathways (CYP450).
Trade-off: It lacks the specific orthogonal electrostatic clamp of the 2,5-isomer but costs approximately 10-20% of the price.
Comparative Data Analysis
The following table summarizes the physicochemical shifts when replacing the 2,5-difluoro target with key alternatives.
Alternative Candidate
Electronic Character ()
LogP (Lipophilicity)
Proteolytic Stability (Relative)
Cost Factor
Primary Application
2,5-Difluoro (Target)
Electron Deficient
High
High
100x
Specific Receptor Fit
2,4-Difluoro
Electron Deficient
High
High
40x
Bioisosteric Replacement
4-Fluoro
Neutral/Slight Deficient
Moderate
Moderate
5x
Metabolic Blocking (CYP)
Pentafluoro (F5)
Highly Deficient
Very High
Very High
80x
Max Stability/Hydrophobicity
D-Cyclohexylalanine (Cha)
Aliphatic (Non-Aromatic)
Very High
High
10x
Hydrophobic Packing (No )
Decision Framework
The following logic flow dictates the selection of the optimal alternative based on your experimental constraints.
Caption: Decision matrix for selecting fluorinated phenylalanine analogs based on experimental priorities.
Rationale: Fluorinated amino acids are expensive. This protocol uses an efficient coupling cycle with N-terminal capping to ensure high yield and prevent deletion sequences, specifically adapted for N-acetylated derivatives.
Rationale: To quantitatively validate if the alternative analog maintains the protease resistance of the 2,5-difluoro parent.
Materials:
Enzyme:
-Chymotrypsin (Sequencing Grade).
Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8.
Internal Standard: Caffeine or Tryptophan-amide.
Step-by-Step:
Substrate Prep: Dissolve peptide (Target vs Alternative) to 200
M in buffer.
Enzyme Activation: Reconstitute Chymotrypsin in 1 mM HCl to 10
M.
Incubation:
Add enzyme to substrate (Ratio 1:100 w/w).
Incubate at 37°C with gentle agitation.
Sampling:
Aliquot 50
L at T=0, 15, 30, 60, 120, 240 min.
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile (stops reaction and precipitates enzyme).
Analysis:
Centrifuge (10,000 x g, 5 min).
Inject supernatant into LC-MS.
Monitor disappearance of parent ion [M+H]+.
Calculation: Plot ln([Concentration]) vs Time. The slope
determines half-life .
References
Role of Fluorine in Protein Stability:
Title: Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein.
Source: Taylor & Francis (2024).
URL:[Link]
Medicinal Chemistry of Fluorinated Phenylalanines:
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications.[4][5][6][7]
Source: Beilstein Journal of Organic Chemistry (2020).
URL:[Link]
Lipophilicity of Non-Canonical Amino Acids:
Title: From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
Source: Open Exploration Publishing.
URL:[Link][1][5][8][9][10][11]
A Senior Application Scientist's Guide to Purity Determination of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine by HPLC-UV: A Comparative Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical overview...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine. Furthermore, it presents a comparative analysis with an alternative, high-throughput technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is designed to not only offer a step-by-step protocol but also to elucidate the scientific rationale behind the methodological choices, thereby empowering you to make informed decisions for your analytical needs.
Introduction: The Significance of Purity in Chiral Drug Intermediates
N-Acetyl-3-(2,5-difluorophenyl)-D-alanine is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry and purity of such intermediates are critical, as the presence of enantiomeric or other impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity assessment is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] When coupled with a UV detector, it provides a versatile and cost-effective method for routine purity analysis, especially for compounds possessing a UV-absorbing chromophore, such as the difluorophenyl group in our target analyte.
This guide will first detail a validated chiral HPLC-UV method for the separation and quantification of N-Acetyl-3-(2,5-difluorophenyl)-D-alanine from its potential impurities, including its L-enantiomer. Subsequently, we will compare the performance of this method with a modern UPLC-MS/MS approach, highlighting the distinct advantages and limitations of each technique.
HPLC-UV Method for Purity Determination
The development of a successful HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation of the analyte from its impurities. For chiral molecules like N-Acetyl-3-(2,5-difluorophenyl)-D-alanine, a chiral stationary phase (CSP) is essential for the resolution of enantiomers.
Causality Behind Experimental Choices
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is chosen for its broad applicability in separating a wide range of chiral compounds, including N-acylated amino acids. These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.
Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is employed. The ratio of the organic to the aqueous phase is optimized to achieve a balance between retention time and resolution. The buffer helps to control the ionization state of the analyte and improve peak shape.
UV Detection Wavelength: The difluorophenyl group in the analyte provides a chromophore that absorbs UV light. A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and offers good sensitivity while minimizing interference from common HPLC solvents.[2]
Experimental Protocol: HPLC-UV
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral column)
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method Validation
The developed HPLC-UV method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by the baseline resolution of the D-alanine peak from the L-alanine peak and other potential process-related impurities.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of a spiked placebo.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Guide: N-Acetyl-3-(2,5-difluorophenyl)-D-Alanine vs. L-Enantiomer in Biological Systems
Executive Summary This guide provides a technical analysis of N-Acetyl-3-(2,5-difluorophenyl)-alanine , specifically contrasting the biological fate and utility of its D-enantiomer versus the L-enantiomer . While the L-e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of N-Acetyl-3-(2,5-difluorophenyl)-alanine , specifically contrasting the biological fate and utility of its D-enantiomer versus the L-enantiomer .
While the L-enantiomer serves as a substrate for metabolic incorporation or degradation, the D-enantiomer acts as a metabolically stable "blocker" in peptidomimetics. The 2,5-difluoro substitution on the phenyl ring is not merely structural; it fundamentally alters the aromatic quadrupole moment, enhancing lipophilicity and altering binding kinetics compared to non-fluorinated phenylalanine.
Key Verdict:
L-Enantiomer: Biologically active substrate. Rapidly deacetylated by mammalian Aminoacylase I (ACY-1) to yield free 2,5-difluorophenylalanine.
D-Enantiomer: Biologically inert/stable. Resistant to ACY-1 hydrolysis. Essential for designing proteolytically stable peptide drugs and acting as a chiral intermediate in the synthesis of DPP-4 inhibitors and other metabolic regulators.
Physicochemical & Structural Divergence
The distinct behaviors of these enantiomers stem from the interplay between the stereochemistry of the
-carbon and the electronic effects of the fluorine atoms.
The Fluorine Effect (2,5-Substitution)
Unlike native phenylalanine, which possesses an electron-rich
-system (negative quadrupole), the introduction of highly electronegative fluorine atoms at the 2 and 5 positions withdraws electron density.
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism (hydroxylation) at these positions by Cytochrome P450 enzymes.
Lipophilicity: The 2,5-difluoro motif increases
, facilitating membrane permeability.
Comparative Property Table
Feature
N-Acetyl-L-3-(2,5-F2-Phe)
N-Acetyl-D-3-(2,5-F2-Phe)
Stereochemistry
(S)-Configuration
(R)-Configuration
Acylase I Affinity
High (Substrate)
Negligible (Non-substrate)
Proteolytic Stability
Low (Cleaved by proteases)
High (Induces -turns, resists cleavage)
Biological Role
Precursor to L-amino acids
Chiral building block, inhibitor
Downstream Fate
Deacetylation Protein Synth.
Excreted or Stable Binding
Biological Systems: The Acylase I Paradigm
The most definitive biological system for differentiating these enantiomers is the Kinetic Resolution via Aminoacylase I (ACY-1) . This enzyme, predominantly found in mammalian kidney and liver, exhibits strict L-stereospecificity.
Mechanism of Action
ACY-1 catalyzes the hydrolysis of the N-acetyl group.[1]
L-Enantiomer: The enzyme binds the L-isomer, cleaving the amide bond to release free 2,5-difluoro-L-phenylalanine and acetate.
D-Enantiomer: The D-isomer does not fit the catalytic pocket's geometry. It remains N-acetylated.
This mechanism is the industry standard for producing optically pure D-amino acids from racemic mixtures.
Pathway Visualization
Figure 1: The kinetic resolution pathway.[2][3] Acylase I selectively hydrolyzes the L-enantiomer, allowing for the physical separation of the unmodified D-enantiomer.
Objective: To separate and quantify L vs. D enantiomers from a racemic N-acetylated starting material.
Reagents:
Substrate: 10 mM Racemic N-Acetyl-3-(2,5-difluorophenyl)-alanine.
Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney), >30,000 U/g.
Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 0.5 mM CoCl
(Cofactor).
Workflow:
Dissolution: Dissolve the substrate in the phosphate buffer. Adjust pH to 7.5 using NaOH if necessary.
Incubation: Add Acylase I (10 mg/mmol substrate) and incubate at 37°C with gentle shaking (150 rpm).
Monitoring: At
hours, withdraw 100 L aliquots. Quench with 100 L acetonitrile.
Analysis (HPLC): Inject onto a chiral column (e.g., Crownpak CR(+) or Chiralpak ZWIX).
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Water depending on column.
Detection: UV at 254 nm.
Validation: The L-peak (N-acetylated) should disappear, replaced by a new peak (Free Amino Acid). The D-peak (N-acetylated) should remain constant in area.
Protocol B: Proteolytic Stability in Plasma
Objective: To demonstrate the stability advantage of the D-enantiomer in a biological matrix.
Workflow:
Preparation: Spike human plasma (pooled) with 10
M of either the L- or D-enantiomer (or peptides containing them).
Incubation: Incubate at 37°C.
Sampling: Aliquot at 0, 30, 60, 120 min. Precipitate proteins with ice-cold methanol.
LC-MS/MS Analysis: Monitor the parent ion transition.
Result: The L-enantiomer (if in peptide form) will show degradation half-life (
min). The D-enantiomer will show recovery at 120 min.
Applications in Drug Development[4][5][6][7][8]
The N-acetyl-D-3-(2,5-difluorophenyl)-alanine moiety is particularly valuable in Peptidomimetics .
Protease Resistance
Replacing a natural L-Phe with this D-analog creates a "steric block." Proteases like Chymotrypsin require the side chain to fit into a specific hydrophobic pocket (S1) with a precise stereochemical orientation. The D-configuration projects the side chain into the solvent or clashes with the enzyme backbone, preventing hydrolysis.
Electronic Tuning
The 2,5-difluoro pattern creates a unique electrostatic signature. While native Phe binds via
- stacking (often edge-to-face), the electron-deficient difluoro-ring prefers face-to-face stacking with electron-rich residues (like Trp or Tyr). This allows researchers to "tune" the binding affinity of a drug candidate.
Figure 2: Mechanism of proteolytic resistance. The D-enantiomer fails to align with the catalytic triad of the protease, conferring stability.
References
Beilstein Journals. (2020).[4] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[5][6][7] Beilstein Journal of Organic Chemistry.[4]
National Institutes of Health (PMC). (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Journal of the American Chemical Society. (2013). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.
BioVendor R&D. (n.d.). Aminoacylase-1 (ACY-1) Function and Characteristics.
ResearchGate. (2025). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase.
A Senior Application Scientist's Guide to the Quantitative Analysis of N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE in a Reaction Mixture
Abstract The precise quantification of N-acetyl-3-(2,5-difluorophenyl)-D-alanine, a critical intermediate in pharmaceutical synthesis, is paramount for reaction monitoring, yield optimization, and impurity profiling. A c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise quantification of N-acetyl-3-(2,5-difluorophenyl)-D-alanine, a critical intermediate in pharmaceutical synthesis, is paramount for reaction monitoring, yield optimization, and impurity profiling. A complex reaction matrix, containing starting materials, reagents, and potential byproducts, presents significant analytical challenges. This guide provides an in-depth comparison of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to establish robust and reliable analytical methods.
Introduction: The Analytical Imperative
N-acetyl-3-(2,5-difluorophenyl)-D-alanine is a bespoke amino acid derivative whose structural features, particularly the difluorophenyl ring, are designed to enhance the metabolic stability and binding affinity of target drug candidates. Accurate in-process control during its synthesis is not merely a procedural formality; it is a critical determinant of final product quality, yield, and safety. The primary analytical objective is to selectively and accurately measure the concentration of the target analyte amidst a chemically diverse background, which may include unreacted starting materials, the L-enantiomer, and other process-related impurities.
The selection of an analytical method is a strategic decision governed by the specific requirements of the analysis: Is it for rapid, routine monitoring or for in-depth structural confirmation? Is absolute quantification required, or is relative quantification sufficient? This guide will explore the strengths and weaknesses of HPLC, GC-MS, and qNMR to empower the reader to make an informed choice tailored to their specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely adopted technique for the analysis of non-volatile compounds in pharmaceutical manufacturing.[1][2] Its strength lies in its robustness, adaptability, and high-throughput capabilities. For N-acetyl-3-(2,5-difluorophenyl)-D-alanine, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
2.1. The "Why": Causality in Method Design
Separation Mode: Reversed-phase chromatography is selected because the analyte possesses significant non-polar character due to the difluorophenyl ring and the acetyl group. This allows for strong retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.
Detector Choice: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. The difluorophenyl moiety provides a strong chromophore, making UV detection highly sensitive. A PDA detector provides an additional layer of confidence by capturing the entire UV spectrum of the eluting peak. This allows for peak purity analysis, ensuring that a co-eluting impurity is not inflating the quantification of the main analyte.
Mobile Phase: A typical mobile phase consists of an aqueous component (often with a pH-modifying buffer like phosphate or acetate) and an organic modifier (acetonitrile or methanol). Acetonitrile is often preferred for its lower viscosity and superior UV transparency. A gradient elution (where the proportion of the organic modifier is increased over time) is generally necessary to elute any strongly retained impurities and clean the column, ensuring method robustness.
2.2. Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests (SSTs) as mandated by guidelines like the International Council for Harmonisation (ICH) to ensure the analytical system is performing correctly before sample analysis.[3][4]
Workflow Diagram: HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Step-by-Step Methodology:
Standard Preparation: Prepare a stock solution of N-acetyl-3-(2,5-difluorophenyl)-D-alanine reference standard at 1.0 mg/mL in methanol. Create a calibration curve by serially diluting this stock to concentrations ranging from 1.0 µg/mL to 200 µg/mL.
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a volumetric flask. Dilute with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to achieve a theoretical final concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: PDA at 220 nm
System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.[4]
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample injection by interpolation from the linear regression of the calibration curve (requiring r² ≥ 0.995).[5]
2.3. Data Summary & Performance
Parameter
Typical Performance
Rationale / Comment
Retention Time
~8.5 min
Well-retained beyond the solvent front and common polar impurities.
Linearity (r²)
≥ 0.998
Demonstrates a direct correlation between concentration and response.[4]
LOD
~0.1 µg/mL
High sensitivity suitable for impurity detection.
LOQ
~0.3 µg/mL
Lowest concentration quantifiable with acceptable precision and accuracy.[4]
Precision (%RSD)
< 2.0%
Excellent repeatability for routine quality control.[6]
Accuracy (% Recovery)
98.0 - 102.0%
Proves the method's results are close to the true value.[4]
2.4. Chiral Separation: Quantifying the L-Enantiomer
A critical aspect of quality control for this D-amino acid derivative is ensuring the absence or strict control of its L-enantiomer. This cannot be achieved on a standard C18 column. A specialized chiral stationary phase (CSP) is required.[7][8]
Expertise Insight: Polysaccharide-based or macrocyclic glycopeptide-based CSPs are highly effective for separating underivatized amino acid enantiomers.[9] A column like a teicoplanin-based CSP can often resolve these enantiomers using a simple polar organic or reversed-phase mobile phase system.[9][10] The method development process for chiral separations can be extensive, often requiring screening of multiple columns and mobile phases.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique renowned for its high separation efficiency and the definitive structural information provided by mass spectrometry. However, N-acetyl-3-(2,5-difluorophenyl)-D-alanine is non-volatile due to its polar carboxylic acid and amide functional groups. Therefore, a critical prerequisite for GC analysis is derivatization .[12]
3.1. The "Why": Causality in Method Design
Derivatization is Mandatory: The core principle of GC requires analytes to be volatile and thermally stable.[13] The polar N-H and O-H bonds in the analyte must be masked. Silylation is a common and effective derivatization technique, where active hydrogens are replaced with a nonpolar group like a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[12] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective for this purpose.[12][14]
Detector Choice: A mass spectrometer is the ideal detector. It not only quantifies the analyte but also provides its mass spectrum. The fragmentation pattern serves as a chemical fingerprint, allowing for positive identification and the characterization of unknown impurities in the reaction mixture.
3.2. Experimental Protocol: A Validated GC-MS Method
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Step-by-Step Methodology:
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a dry solvent like pyridine or acetonitrile. Create a calibration curve by derivatizing known amounts of the standard.
Sample Preparation & Derivatization: Accurately weigh ~1 mg of the reaction mixture into a vial. If in solution, evaporate the solvent under a stream of nitrogen. Add 100 µL of MSTFA and 100 µL of dry acetonitrile. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature and dilute with an appropriate solvent (e.g., hexane) before injection.
GC-MS Conditions:
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at 1.2 mL/min (constant flow)
Inlet Temperature: 280 °C
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line: 280 °C
Ion Source: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions. Full scan mode (e.g., m/z 50-500) can be used for impurity identification.
3.3. Data Summary & Performance
Parameter
Typical Performance
Rationale / Comment
Derivatization Yield
> 95% (must be consistent)
The success of the analysis hinges on a reproducible derivatization step.
LOD
< 0.1 µg/mL
High sensitivity, especially in SIM mode.
Specificity
Excellent
Mass spectral data provides definitive identification, separating it from co-eluting peaks.[15]
Throughput
Lower than HPLC
The derivatization step adds significant time to sample preparation.[9][12]
Destructive
Yes
The sample is consumed during analysis.
Quantitative NMR (qNMR): The Power of Absolute Quantification
Quantitative NMR (qNMR) is a primary analytical method that offers distinct advantages over chromatographic techniques.[16] It allows for the direct measurement of an analyte's concentration against a certified internal standard, often without the need for a specific reference standard of the analyte itself.[17]
4.1. The "Why": Causality in Method Design
Absolute Quantification: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique analyte signal to the integral of a known amount of an internal standard, a direct and absolute concentration can be calculated.[18]
¹⁹F NMR Advantage: For N-acetyl-3-(2,5-difluorophenyl)-D-alanine, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[19] Critically, the ¹⁹F spectrum is often very simple with virtually no background interference, as fluorine-containing compounds are rare in typical reaction mixtures and solvents. This provides a clean window for highly specific quantification.[16]
Non-Destructive: The sample can be recovered unchanged after the analysis, which is advantageous when working with valuable materials.
4.2. Experimental Protocol: A Validated ¹⁹F qNMR Method
Workflow Diagram: qNMR Analysis
Caption: Workflow for quantitative analysis by qNMR.
Step-by-Step Methodology:
Internal Standard Selection: Choose an internal standard that is stable, does not react with the sample, has a simple ¹⁹F NMR signal that does not overlap with the analyte signals, and is accurately weighable. A suitable standard would be something like trifluorotoluene or a certified reference material (CRM) designed for ¹⁹F qNMR.[20]
Sample Preparation:
Accurately weigh approximately 20 mg of the reaction mixture into a vial.
Accurately weigh approximately 10 mg of the internal standard into the same vial.
Record both masses precisely.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition:
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
Pulse Sequence: A simple one-pulse experiment.
Key Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial. D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. A value of 30-60 seconds is typical.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
Data Processing and Calculation:
Carefully phase and baseline correct the resulting ¹⁹F NMR spectrum.
Integrate the unique, well-resolved signals for both the analyte and the internal standard.
Calculate the concentration using the following formula:
N = Number of fluorine nuclei for the integrated signal
MW = Molecular weight
m = mass
4.3. Data Summary & Performance
Parameter
Typical Performance
Rationale / Comment
Specificity
Exceptional
¹⁹F NMR provides a clean spectral window with minimal interference.[16]
Precision (%RSD)
< 1.0%
With proper parameters, qNMR is highly precise.[17]
Accuracy
High
As a primary ratio method, it can be highly accurate, traceable to SI units with a CRM.[20]
Sample Prep
Simple and Fast
Involves simple weighing and dissolution.
Sensitivity
Lower than HPLC/GC-MS
Requires a higher concentration of analyte (mg scale).
Comparative Guide: Selecting the Right Tool for the Job
The choice of analytical technique is dictated by the specific needs of the project at a given time. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.
Feature
HPLC with PDA
GC-MS (with Derivatization)
¹⁹F qNMR
Primary Use Case
Routine QC, reaction monitoring, purity
Impurity identification, analysis of volatile byproducts
Absolute quantification, reference standard certification
Specificity
Good (excellent with PDA peak purity)
Excellent (based on mass fragmentation)
Exceptional (clean spectral window)
Sensitivity
High (µg/mL to ng/mL)
Very High (pg/mL in SIM mode)
Moderate (mg/mL)
Sample Prep
Moderate (dilute, filter)
Complex (evaporation, derivatization, heating)
Simple (weigh, dissolve)
Throughput
High
Low
Moderate
Quantification
Relative (vs. reference standard curve)
Relative (vs. reference standard curve)
Absolute (vs. internal standard)
Destructive?
Yes
Yes
No
Enantiomeric Purity
Yes (with a separate chiral method)
Possible (with chiral column)
Possible (with chiral solvating agent)
Conclusion and Recommendations
For the comprehensive quantitative analysis of N-acetyl-3-(2,5-difluorophenyl)-D-alanine in a reaction mixture, a multi-pronged approach is recommended:
For routine, high-throughput analysis and process monitoring, a validated RP-HPLC-PDA method is the undisputed choice. It offers the best balance of speed, sensitivity, and robustness for tracking the formation of the product and the consumption of starting materials. A separate chiral HPLC method should be developed and validated for monitoring the critical enantiomeric purity.
For identifying unknown impurities or confirming the structure of byproducts,GC-MS following derivatization is invaluable. Its high sensitivity and the structural information from mass spectrometry make it the ideal tool for troubleshooting and in-depth mixture characterization.
For applications requiring the highest accuracy and absolute quantification, such as the certification of a reference standard or for orthogonal method validation, ¹⁹F qNMR is the superior technique. Its simplicity, precision, and the clean spectral window afforded by the fluorine nuclei provide a level of confidence that is difficult to achieve with chromatographic methods alone.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and efficiency of their synthetic processes.
References
T. P. J. Duggan, et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, RSC Publishing. Retrieved February 3, 2026, from [Link]
ResearchGate. (2010). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Retrieved February 3, 2026, from [Link]
Y. L. Chan, et al. (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. PubMed Central. Retrieved February 3, 2026, from [Link]
Y. Wang, et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. National Institutes of Health. Retrieved February 3, 2026, from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 3, 2026, from [Link]
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved February 3, 2026, from [Link]
ResearchGate. (2013). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved February 3, 2026, from [Link]
ResearchGate. (1988). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Retrieved February 3, 2026, from [Link]
G. F. Pauli, et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved February 3, 2026, from [Link]
Waters. (n.d.). Enhancement of the UPLC Amino Acid Analysis Solution with Flexible Detector Options. Retrieved February 3, 2026, from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 3, 2026, from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 3, 2026, from [Link]
PLOS One. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Retrieved February 3, 2026, from [Link]
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National Institutes of Health. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved February 3, 2026, from [Link]
MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved February 3, 2026, from [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 3, 2026, from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved February 3, 2026, from [Link]
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National Analytical Corporation. (n.d.). N-acetyl-3-(2,5-difluorophenyl)-l-alanine. Retrieved February 3, 2026, from [Link]
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